7-Chloro-2-phenylquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110802-16-9 |
|---|---|
Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.7 g/mol |
IUPAC Name |
7-chloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI Key |
XQOKFGZSHRSHMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 7-Chloro-2-phenylquinolin-4-ol and its Key Analogs
Introduction
7-Chloro-2-phenylquinolin-4-ol is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitutions of a chloro group at the 7-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position are anticipated to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological significance of this compound, drawing upon data from its closely related and more extensively studied analogs, 7-Chloroquinolin-4-ol and 2-Phenylquinolin-4-ol.
Physicochemical Properties
Table 1: Physicochemical Properties of 7-Chloroquinolin-4-ol
| Property | Value | Reference |
| CAS Number | 86-99-7 | [1][2] |
| Molecular Formula | C9H6ClNO | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| Melting Point | 276-279 °C | [1] |
| Boiling Point | 348.5±22.0 °C (Predicted) | [1] |
| Density | 1.412±0.06 g/cm3 (Predicted) | [1] |
| pKa | 3.86±0.40 (Predicted) | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Table 2: Physicochemical Properties of 2-Phenylquinolin-4-ol
| Property | Value | Reference |
| CAS Number | 1144-20-3 | [3] |
| Molecular Formula | C15H11NO | [4] |
| Molecular Weight | ~221.25 g/mol | [4] |
| Melting Point | 253 °C | [3] |
| Boiling Point | 385.256 °C at 760 mmHg | [3] |
| Density | 1.201 g/cm3 | [3] |
| pKa | 4.18±0.40 (Predicted) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | -20°C Freezer | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound would likely follow established methods for quinoline synthesis, with modifications to incorporate the specific substituents. Key precursors would include derivatives of 3-chloroaniline and acetophenone.
Synthesis of 7-Chloroquinolin-4-ol
A common method for the synthesis of 7-Chloroquinolin-4-ol involves the decarboxylation of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[5]
Experimental Protocol:
-
Add 120 mL of paraffin oil to a reaction vessel and heat to 230°C.
-
In batches, add 40 g of 7-chloro-4-hydroxyquinoline-2-carboxylic acid to the heated paraffin oil.
-
Maintain the reaction mixture at 230°C for 50 minutes after the addition is complete.
-
Cool the mixture to 30°C and filter the precipitate.
-
Wash the filter cake with petroleum ether and dry to yield the final product.
This process has been reported to achieve a yield of 98.5%.[5]
Synthesis of 7-Chloroquinoline Derivatives
The synthesis of various 7-chloroquinoline derivatives often starts from 4,7-dichloroquinoline, which serves as a versatile precursor for introducing different functional groups at the 4-position via nucleophilic substitution reactions. For instance, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide involves a three-step sequence of N-oxidation, C2-amidation, and C4 SNAr reaction.
A general approach to synthesizing 2-phenylquinoline derivatives involves the reaction of an aniline with a β-ketoester, known as the Combes quinoline synthesis, or the reaction of an aniline with an α,β-unsaturated ketone, known as the Doebner-von Miller reaction. For this compound, this would likely involve the reaction of 3-chloroaniline with an appropriate benzoylacetate derivative.
Biological Activity and Potential Applications
Quinoline derivatives are known for a broad spectrum of pharmacological activities.
-
Antimalarial Activity : 7-chloroquinoline is a core structure in several antimalarial drugs, including chloroquine.[6] The chlorine atom at the 7-position is crucial for this activity. Derivatives of 7-chloroquinoline have been synthesized and evaluated for their in vitro antimalarial activity, with some compounds showing efficacy comparable to chloroquine.[6] The proposed mechanism for some of these compounds is the inhibition of heme crystallization.[6]
-
Anticancer Activity : Many quinoline derivatives have demonstrated significant antiproliferative properties.[7] For instance, 4-anilinoquinolines and 4-phenoxyquinoline derivatives are known inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors.[7] Some synthesized 4-carbinol quinolines have also shown interesting antiproliferative properties.[7]
-
Antibacterial Activity : 2-Phenylquinolin-4-ol has been identified as a bacterial efflux pump inhibitor.[3] The introduction of different substituents on the quinoline ring, such as electron-withdrawing groups like chlorine, can enhance antimicrobial activity.[4]
Conclusion
While direct experimental data on this compound is limited, a comprehensive understanding of its probable characteristics can be derived from its well-studied analogs. The presence of the 7-chloro group suggests potential for strong antimalarial and anticancer activity, while the 2-phenyl group may contribute to antibacterial properties, possibly through the inhibition of bacterial efflux pumps. The 4-hydroxyl group is a key functional group that can participate in hydrogen bonding and may be crucial for receptor binding. The synthetic routes outlined provide a solid foundation for the future production and investigation of this promising compound. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.
References
- 1. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Phenylquinolin-4-ol|lookchem [lookchem.com]
- 4. 2-Phenylquinolin-4-ol | 14802-18-7 | Benchchem [benchchem.com]
- 5. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
7-Chloro-2-phenylquinolin-4-ol chemical structure and synthesis
An In-depth Technical Guide to 7-Chloro-2-phenylquinolin-4-ol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a proposed synthesis of this compound, a quinoline derivative of interest in medicinal chemistry and drug development. Quinoline and its analogues are known to exhibit a wide range of biological activities, making this class of compounds a significant area of research.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a quinoline core. The structure is characterized by a chlorine atom at the 7th position and a phenyl group at the 2nd position of the quinoline ring system. The hydroxyl group at the 4th position results in tautomerism, allowing the compound to exist in both a quinolin-4-ol and a quinolin-4-one form. The quinolin-4-one tautomer is generally the more stable form.
Key Structural Features:
-
Quinoline Core: A bicyclic aromatic scaffold composed of a benzene ring fused to a pyridine ring.
-
7-Chloro Substituent: A chlorine atom attached to the benzene ring portion of the quinoline system.
-
2-Phenyl Substituent: A phenyl group attached to the pyridine ring portion of the quinoline system.
-
4-Hydroxy/4-Oxo Group: Exhibits keto-enol tautomerism, leading to two possible forms: this compound and 7-chloro-2-phenyl-1H-quinolin-4-one.
Physicochemical Properties (Predicted)
| Property | Analogous Compound | Value |
| Molecular Formula | C15H10ClNO | - |
| Molecular Weight | C15H10ClNO | 255.70 g/mol |
| Melting Point (°C) | 7-Chloroquinolin-4-ol | 276-279[1] |
| 4-Hydroxy-2-phenylquinoline | Not Available | |
| Boiling Point (°C) | 7-Chloroquinolin-4-ol | 348.5±22.0 (Predicted)[1] |
| Density (g/cm³) | 7-chloro-2-phenylquinoline-4-carboxylic acid | 1.373 (Predicted)[2] |
Synthesis of this compound
A direct, documented synthesis for this compound was not found in the initial search. However, based on established synthetic routes for structurally similar quinolin-4-ones, a plausible and efficient synthesis can be proposed via the Conrad-Limpach reaction. This method involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.
Proposed Synthetic Pathway: Conrad-Limpach Synthesis
The proposed synthesis involves a two-step process starting from 3-chloroaniline and ethyl benzoylacetate.
Step 1: Condensation
3-Chloroaniline is reacted with ethyl benzoylacetate to form the intermediate ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate. This reaction is typically catalyzed by a small amount of acid.
Step 2: Cyclization
The intermediate is heated at a high temperature (around 250 °C) in a high-boiling point solvent, such as Dowtherm A, to induce cyclization and form the final product, this compound.
Experimental Protocol (Proposed)
Materials:
-
3-Chloroaniline
-
Ethyl benzoylacetate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Dowtherm A
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 3-chloroaniline and 1 mole of ethyl benzoylacetate in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the mixture for 3-4 hours.
-
After cooling, the intermediate product, ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate, may precipitate. The product can be isolated by filtration and washed with cold ethanol.
-
-
Cyclization:
-
Add the dried intermediate from the previous step to a suitable volume of Dowtherm A in a high-temperature reaction flask equipped with a condenser.
-
Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate.
-
Collect the solid product by filtration and wash thoroughly with a suitable solvent, such as hexane or ether, to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
-
Visualization of the Synthetic Pathway
References
Discovery and history of 7-Chloro-2-phenylquinolin-4-ol
An In-depth Technical Guide on the Synthesis and Potential Significance of 7-Chloro-2-phenylquinolin-4-ol
Introduction
The quinolin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[1]. The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, characterization, and potential biological relevance. While a detailed historical account of the discovery of this specific molecule is not extensively documented in the literature, its rational design and synthesis can be inferred from established methodologies for quinoline synthesis. This document will, therefore, focus on a plausible synthetic pathway and the anticipated properties based on structurally related compounds.
Proposed Synthesis of this compound
The synthesis of 2-aryl-4-quinolones can be challenging with some traditional quinoline syntheses[2]. A modern and effective method for the synthesis of 2-phenylquinolin-4-ones is the reductive cyclization of 2'-nitrochalcones[2][3]. An alternative and classical approach is the Camps reaction, which involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide[4]. Below is a proposed synthetic scheme based on the Camps cyclization, which is a versatile method for preparing quinolin-4-ones.
The proposed synthesis involves two main steps:
-
Amidation: Reaction of 2-amino-4-chloroacetophenone with benzoyl chloride to form the N-(2-acetyl-5-chlorophenyl)benzamide intermediate.
-
Intramolecular Cyclization (Camps Reaction): Base-catalyzed intramolecular condensation of the intermediate to yield this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-acetyl-5-chlorophenyl)benzamide
-
To a solution of 2-amino-4-chloroacetophenone (1.0 eq) in a suitable solvent such as pyridine or dichloromethane, add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude N-(2-acetyl-5-chlorophenyl)benzamide.
-
Recrystallize the crude product from a suitable solvent like ethanol to afford the pure intermediate.
Step 2: Synthesis of this compound (Camps Reaction)
-
Dissolve the N-(2-acetyl-5-chlorophenyl)benzamide (1.0 eq) in a suitable solvent, such as ethanol or methanol.
-
Add a solution of a strong base, for instance, aqueous sodium hydroxide or potassium hydroxide (e.g., 10% w/v), to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid, like dilute hydrochloric acid, to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove any inorganic salts, and dry.
-
Purify the crude this compound by recrystallization from a solvent such as dimethylformamide (DMF) or a mixture of ethanol and water.
Data Presentation
| Compound | Appearance | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| 2-Phenylquinolin-4(1H)-one | White solid | 11.70 (br, 1H), 8.11 (d, J = 8.0 Hz, 1H), 7.87–7.80 (m, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.67 (t, J = 7.6 Hz, 1H), 7.61–7.57 (m, 3H), 7.34 (t, J = 7.5 Hz, 1H), 6.33 (s, 1H) | 176.9, 150.0, 140.5, 134.2, 131.8, 130.4, 129.0, 127.4, 124.9, 124.7, 123.2, 118.7, 107.3 |
The biological activities of structurally similar 7-chloroquinoline and 2-phenylquinoline derivatives are summarized in the table below, suggesting potential therapeutic applications for the title compound.
| Compound Class | Biological Activity | Examples and Notes | Reference |
| 7-Chloroquinoline derivatives | Anticancer | Exhibited cytotoxic activity against a large panel of human cancer cell lines. | [5] |
| 2-Phenylquinoline derivatives | Anti-coronavirus | Showed potent activity against SARS-CoV-2 and other human coronaviruses. | [6] |
| 2-Phenylquinolin-4-one | Anticancer | Displayed an antiproliferative effect through the inhibition of tubulin polymerization. | [4] |
| 7-Chloroquinoline hydrazones | Antitumor | Showed good cytotoxic activity with submicromolar GI₅₀ values on a large panel of cell lines. | [5] |
Visualizations
Below are diagrams illustrating the proposed synthetic workflow and a potential signaling pathway that could be targeted by this compound, based on the known activities of related compounds.
Caption: Proposed synthetic workflow for this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While the discovery and history of this compound are not specifically detailed in existing literature, a plausible and efficient synthesis can be designed using established methods such as the Camps reaction. The structural similarity of this compound to other 7-chloroquinoline and 2-phenylquinoline derivatives that exhibit significant biological activities, particularly in the areas of oncology and virology, suggests that this compound is a promising candidate for further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this and related quinolin-4-one derivatives. Further studies are warranted to elucidate its precise biological mechanisms and to explore its potential as a novel therapeutic agent.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Quinolone synthesis [organic-chemistry.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloro-2-phenylquinolin-4-ol and its Derivatives
Chemical Identification and Physicochemical Properties
While a specific CAS number for 7-Chloro-2-phenylquinolin-4-ol remains unconfirmed, this section summarizes the nomenclature and key physicochemical properties of highly analogous compounds to provide a comparative reference.
IUPAC Name: The formal IUPAC name for the tautomeric form is 7-chloro-2-phenylquinolin-4(1H)-one .
CAS Number: A specific CAS number for this compound has not been definitively identified in the searched databases. Researchers are advised to perform thorough analytical characterization to assign a new CAS number upon synthesis and isolation.
Table 1: Physicochemical Properties of Related Quinoline Derivatives
| Property | 7-Chloroquinolin-4-ol | 6-Chloro-2-phenyl-1H-quinolin-4-one | 7-chloro-2-phenylquinolin-4-amine |
| Molecular Formula | C₉H₆ClNO | C₁₅H₁₀ClNO | C₁₅H₁₁ClN₂ |
| Molecular Weight | 179.6 g/mol | 255.70 g/mol | 254.714 g/mol |
| Melting Point | 276-279 °C | Not available | Not available |
| Boiling Point | 348.5±22.0 °C (Predicted) | Not available | 475.3ºC at 760 mmHg |
| Density | 1.412±0.06 g/cm³ (Predicted) | Not available | 1.297g/cm³ |
| LogP | Not available | 3.8 (Predicted) | 4.71860 |
| CAS Number | 86-99-7[1] | 112182-50-0[2] | 858277-37-9[3] |
Experimental Protocols: Synthesis of 7-Chloroquinoline Derivatives
The synthesis of this compound would likely follow established methods for the preparation of quinolin-4-one derivatives. A common approach is the Conrad-Limpach synthesis or a variation thereof. Below is a generalized experimental protocol based on the synthesis of analogous compounds.
General Procedure for the Synthesis of 7-Chloro-2-phenylquinolin-4-one Derivatives:
-
Step 1: Condensation. 3-Chloroaniline is reacted with a β-ketoester, such as ethyl benzoylacetate, typically under acidic catalysis (e.g., using a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like ethanol or toluene. The mixture is heated to reflux for several hours to form the corresponding enaminone intermediate.
-
Step 2: Cyclization. The enaminone intermediate is then subjected to thermal cyclization at high temperatures (typically 200-250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This step facilitates the intramolecular cyclization to form the quinolin-4-one ring system.
-
Step 3: Purification. The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield the desired 7-chloro-2-phenylquinolin-4-one.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 7-chloro-2-phenylquinolin-4-one.
Biological Activity and Potential Signaling Pathways
Quinoline derivatives are a well-established class of pharmacologically active compounds, exhibiting a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4] While specific studies on this compound are lacking, the activities of related compounds suggest potential mechanisms of action.
Antimalarial Activity: The 7-chloroquinoline scaffold is a key pharmacophore in several antimalarial drugs, most notably chloroquine. The proposed mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to the accumulation of toxic free heme and subsequent parasite death.[5]
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. These include the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the disruption of microtubule polymerization.[6] The 2-phenyl-4-quinolone scaffold, in particular, has been investigated for its antimitotic effects, with some derivatives showing the ability to bind to the colchicine-binding site of tubulin.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Conclusion
This compound represents an intriguing, yet underexplored, member of the quinoline family. Based on the extensive research into its structural analogs, this compound holds significant potential for applications in medicinal chemistry, particularly in the development of novel antimalarial and anticancer agents. Further research is warranted to synthesize and characterize this compound, and to fully elucidate its biological activities and mechanisms of action. This guide provides a foundational framework to inspire and direct future investigations into this promising chemical entity.
References
- 1. 7-Chloro-2-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 14802-18-7 (C15H11NO) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectral Analysis of 7-Chloro-2-phenylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 7-Chloro-2-phenylquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of analogous compounds, namely 2-phenylquinolin-4-ol and other chloro-substituted quinoline derivatives. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed to facilitate the experimental characterization of this and similar molecules.
Core Data Presentation
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the known spectral data of 2-phenylquinolin-4-ol and consider the electronic effects of the chlorine substituent at the 7-position.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.8 | br s | - | OH |
| ~8.1 | d | ~8.0 | H-5 |
| ~7.9 | d | ~7.5 | H-2', H-6' |
| ~7.6 | d | ~2.0 | H-8 |
| ~7.5 | m | - | H-3', H-4', H-5' |
| ~7.4 | dd | ~8.0, 2.0 | H-6 |
| ~6.3 | s | - | H-3 |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | C-4 |
| ~151.0 | C-2 |
| ~140.0 | C-8a |
| ~135.0 | C-7 |
| ~132.0 | C-1' |
| ~130.0 | C-4' |
| ~129.0 | C-2', C-6' |
| ~128.5 | C-3', C-5' |
| ~125.0 | C-5 |
| ~124.0 | C-4a |
| ~119.0 | C-6 |
| ~117.0 | C-8 |
| ~109.0 | C-3 |
Table 3: Predicted IR Spectral Data (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (intramolecular hydrogen bonding) |
| ~1640 | Strong | C=O stretch (quinolinone) |
| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N aromatic stretching |
| ~1150 | Medium | C-O stretch |
| ~830 | Strong | C-H out-of-plane bending (isolated H) |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z | Ion |
| 256.05 | [M+H]⁺ (¹²C₁₅H₁₀³⁵ClNO) |
| 258.05 | [M+H]⁺ (¹²C₁₄¹³CH₁₀³⁵ClNO, ¹²C₁₅H₁₀³⁷ClNO) |
| 228.06 | [M+H - CO]⁺ |
| 193.05 | [M+H - CO - Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to observe the exchangeable proton of the hydroxyl group.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a spectral width of 0-12 ppm. Standard acquisition parameters include a pulse angle of 90°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon NMR spectrum is acquired with a spectral width of 0-200 ppm. A proton-decoupled pulse sequence is used. A longer relaxation delay (5 seconds) and a larger number of scans (1024 to 4096) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving approximately 1 mg of this compound in 10 mL of a suitable solvent mixture, such as methanol or acetonitrile/water (1:1 v/v) with 0.1% formic acid to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The ESI source parameters are optimized to achieve stable ionization and good signal intensity. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Proposed mass fragmentation pathway of this compound.
Caption: General workflow for the spectral analysis of a synthesized compound.
Physical and chemical properties of 7-Chloro-2-phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 7-Chloro-2-phenylquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally similar compounds to offer a robust predictive profile. It includes predicted physicochemical properties, a detailed proposed experimental protocol for its synthesis via Camps cyclization, and a discussion of its potential biological activities based on the known pharmacology of the quinoline scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related quinoline derivatives for potential therapeutic applications.
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The substitution pattern on the quinoline ring system significantly influences the pharmacological profile of these molecules. The compound this compound combines three key structural features: a quinoline core, a chloro substituent at the 7-position, and a phenyl group at the 2-position. The 4-hydroxy (or its tautomeric 4-oxo) group is also a common feature in biologically active quinolines. While this specific molecule is not extensively characterized in the public domain, its structural motifs suggest potential for significant biological activity, making it a compound of interest for further investigation.
Predicted Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of this compound have been predicted using computational cheminformatics tools. These predictions provide valuable estimates for handling, formulation, and initial screening of the compound.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₀ClNO | Calculated based on the chemical structure. |
| Molecular Weight | 255.70 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Appearance | Predicted to be an off-white to pale yellow solid | Based on the typical appearance of similar quinoline derivatives. |
| Melting Point | >250 °C (Predicted) | High melting points are characteristic of the quinolone scaffold due to potential for strong intermolecular interactions such as hydrogen bonding and pi-stacking. |
| Boiling Point | Not readily predicted for a solid | Decomposition may occur at high temperatures. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The hydrophobic phenyl and chloro groups decrease aqueous solubility, while the polar quinolone core allows for solubility in polar aprotic solvents. |
| pKa | ~8-9 (for the quinolone N-H) and ~2-3 (for the protonated quinoline nitrogen) | The quinolone form is weakly acidic, while the quinolinol form is basic. The equilibrium between these tautomers is important for its biological activity. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates good lipophilicity, suggesting potential for membrane permeability. |
Proposed Experimental Protocol: Synthesis via Camps Cyclization
The Camps cyclization is a well-established method for the synthesis of 2- and 4-hydroxyquinolines from o-acylaminoacetophenones.[1][2] This proposed protocol outlines the synthesis of this compound starting from commercially available materials.
Step 1: Synthesis of 2-Amino-4-chloroacetophenone
This intermediate can be synthesized from 3-chloroaniline via Friedel-Crafts acylation.
-
Materials: 3-chloroaniline, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-chloroaniline in dry DCM and cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous AlCl₃ to the solution with stirring.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4-chloroacetophenone.
-
Step 2: Synthesis of N-(2-Benzoyl-5-chlorophenyl)benzamide
-
Materials: 2-Amino-4-chloroacetophenone, benzoyl chloride, pyridine, DCM.
-
Procedure:
-
Dissolve 2-amino-4-chloroacetophenone in a mixture of DCM and pyridine.
-
Cool the solution to 0°C and add benzoyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-(2-benzoyl-5-chlorophenyl)benzamide.
-
Purify by recrystallization.
-
Step 3: Camps Cyclization to this compound
-
Materials: N-(2-Benzoyl-5-chlorophenyl)benzamide, sodium hydroxide (NaOH), ethanol, water.
-
Procedure:
-
Dissolve the N-(2-benzoyl-5-chlorophenyl)benzamide in ethanol.
-
Add an aqueous solution of NaOH.
-
Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
-
Further purify the product by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass spectrometry to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) spectroscopy to identify functional groups.
-
Melting point analysis to assess purity.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.
Antimalarial Activity: 7-Chloroquinoline is the core structure of the well-known antimalarial drug chloroquine. These drugs are thought to accumulate in the acidic food vacuole of the malaria parasite and interfere with the polymerization of heme, a byproduct of hemoglobin digestion, leading to parasite death.[3][4][5][6] The presence of the 7-chloroquinoline scaffold in the target molecule suggests it may possess antimalarial properties.
Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the disruption of microtubule polymerization.[7] The phenyl group at the 2-position can enhance interactions with biological targets. It is plausible that this compound could inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR or VEGFR pathways.
Antiviral and Antibacterial Activity: Quinolines have also shown promise as antiviral and antibacterial agents.[8][9] For instance, some 2-phenylquinoline derivatives have demonstrated broad-spectrum anti-coronavirus activity.[8][10] The mechanism of action can involve the inhibition of viral enzymes or interference with bacterial DNA gyrase.
Hypothetical Signaling Pathway: Inhibition of Receptor Tyrosine Kinases
Given the prevalence of quinoline scaffolds in kinase inhibitors, a plausible mechanism of action for the anticancer effects of this compound is the inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR.
Conclusion
This compound is a compound with significant potential for biological activity, drawing from the well-established pharmacology of its constituent chemical motifs. While direct experimental data is currently lacking, this technical guide provides a comprehensive predictive overview of its properties and a plausible route for its synthesis and characterization. The information presented herein is intended to serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related novel quinoline derivatives. Further experimental validation of the predicted properties and biological activities is warranted.
References
- 1. Camps_quinoline_synthesis [chemeurope.com]
- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.co.za [journals.co.za]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 7-Chloro-2-phenylquinolin-4-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloro-2-phenylquinolin-4-ol core structure is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have demonstrated a wide spectrum of biological activities, most notably as anticancer and antimalarial agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for disease progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway in angiogenesis. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. It includes detailed experimental protocols for their synthesis and biological screening, tabulated quantitative data for structure-activity relationship (SAR) analysis, and visualizations of key synthetic and signaling pathways to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that are integral to the development of new therapeutic agents. The introduction of a chlorine atom at the 7-position and a phenyl group at the 2-position of the quinolin-4-ol nucleus gives rise to a class of compounds with a unique pharmacological profile. These structural features have been shown to be critical for a range of biological activities, including but not limited to, anticancer, antimalarial, antimicrobial, and anti-inflammatory effects. The versatility of the quinoline scaffold allows for molecular hybridization and functionalization at various positions, enabling the generation of extensive compound libraries for screening and optimization. This guide will focus on the synthesis of these derivatives, their potent biological activities with a focus on anticancer and antimalarial applications, and the underlying molecular mechanisms.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives and their analogs begins with the commercially available starting material, 4,7-dichloroquinoline. The general synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position, which is highly activated towards substitution. This allows for the introduction of a wide variety of functional groups through reaction with different nucleophiles such as amines, phenols, and thiols. Further modifications can be made to other parts of the molecule to explore the structure-activity relationships.
Experimental Protocol: General Synthesis of 4-Substituted-7-chloroquinoline Derivatives
This protocol describes a generalized two-step procedure for the synthesis of 7-chloroquinoline derivatives starting from 4,7-dichloroquinoline. The first step involves the nucleophilic substitution at the C4 position, followed by further functionalization if required.
Step 1: Nucleophilic Aromatic Substitution at C4
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4,7-dichloroquinoline in a suitable solvent such as absolute ethanol or dimethylformamide (DMF).
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a substituted aniline, phenol, or piperazine derivative) to the solution.
-
Base and Reflux: Add a base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the mixture to act as an acid scavenger. Heat the reaction mixture to reflux (typically 80-120 °C) and stir for a period ranging from 4 to 24 hours.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it is collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 4-substituted-7-chloroquinoline derivative.
Step 2: Further Derivatization (Example: Amide Formation)
-
Starting Material: Dissolve 1 equivalent of the 4-amino-substituted-7-chloroquinoline derivative in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add 1.2 equivalents of an acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC) and a base such as triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours.
-
Work-up and Purification: Follow similar work-up and purification procedures as described in Step 1 to isolate the final derivative.
Synthetic Workflow Diagram
Caption: General workflow for synthesizing 7-chloroquinoline derivatives.
Biological Activities and Quantitative Data
Derivatives of this compound have been extensively evaluated for various biological activities. The most promising results have been observed in the areas of anticancer and antimalarial research.
Anticancer Activity
Many 7-chloroquinoline analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism often involves the inhibition of protein kinases that are critical for tumor growth and angiogenesis, such as VEGFR-2.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 19 | LNCaP (Prostate) | 6.95 | [1] |
| Chalcone Derivative 17 | LNCaP (Prostate) | 7.11 | [1] |
| Chalcone Derivative 13 | LNCaP (Prostate) | 7.93 | [1] |
| Piperazinoquinoline 4q | MCF-7 (Breast) | 6.502 | [2] |
| Piperazinoquinoline 4q | PC3 (Prostate) | 11.751 | [2] |
| Piperazinoquinoline 4q | VEGFR-II Kinase | 1.38 | [2] |
| Triazole-Chalcone 9 | HCT-116 (Colon) | 21.41 | |
| Triazole-Chalcone 9 | MCF-7 (Breast) | < 21.41 (Selective) | |
| Triazole-Chalcone 3 | HCT-116 (Colon) | 23.39 |
Antimalarial Activity
The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives continue to be developed to combat drug-resistant strains of Plasmodium falciparum. A primary mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
| Compound ID/Series | Plasmodium falciparum Strain | IC50 (µM) | Mechanism | Reference |
| Thiazolyl Derivative 8 | - | 0.65 | β-hematin inhibition | [1] |
| Thiazolyl Derivative 9 | - | 0.64 | β-hematin inhibition | [1] |
| Triazole Hybrid 9 | - | 11.92 | Not specified | |
| Sulfonamide Hybrid 12d | 3D7 | 1.49 - 13.49 (range) | Not specified | |
| Sulfonamide Hybrid 13a | 3D7 | 1.49 - 13.49 (range) | Not specified | |
| Sulfonamide Hybrid 13c | 3D7 | 1.49 - 13.49 (range) | Not specified |
Key Signaling Pathway: VEGFR-2 Inhibition
A significant mechanism for the anticancer activity of some 7-chloroquinoline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds prevent its autophosphorylation and the activation of downstream signaling cascades, ultimately leading to the inhibition of endothelial cell proliferation, migration, and new blood vessel formation in tumors.
Caption: Inhibition of the VEGFR-2 signaling cascade by 7-chloroquinoline derivatives.
Experimental Protocols for Biological Assays
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimalarial Activity: pLDH Assay
This assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme as an indicator of parasite viability.
-
Parasite Culture: Maintain a synchronized culture of Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite culture (at ~1% parasitemia and 2% hematocrit) to wells containing serial dilutions of the test compounds. Include drug-free controls and a positive control (e.g., Chloroquine or Artemisinin).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and pLDH Reaction: After incubation, lyse the cells by freeze-thawing the plate. Prepare a reaction mixture containing Malstat reagent, NBT/PES solution, and Triton X-100. Add this mixture to each well.
-
Absorbance Measurement: The pLDH enzyme will catalyze the conversion of lactate to pyruvate, which in turn reduces the NBT dye to a colored formazan product. Measure the absorbance at 650 nm after 30-60 minutes of incubation at room temperature.
-
Data Analysis: Determine the IC50 values by plotting the percentage of pLDH inhibition against the log of the drug concentration.
Conclusion
The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in the field of medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, particularly against cancer and malaria, makes them attractive candidates for further drug development. The structure-activity relationship data gathered from various studies provide a solid foundation for the rational design of new, more potent, and selective derivatives. The elucidation of their mechanisms of action, such as the inhibition of critical kinases like VEGFR-2, offers clear pathways for optimization and future research. This guide provides the foundational technical information required for researchers to engage in the exploration and development of this promising class of therapeutic agents.
References
Unveiling the Therapeutic Potential of 7-Chloro-2-phenylquinolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 7-Chloro-2-phenylquinolin-4-ol, a member of the 2-phenyl-4-quinolone class, has emerged as a compound of significant interest, particularly in oncology. This technical guide consolidates the current understanding of its potential biological activities, with a primary focus on its anticancer properties. Evidence suggests that the broader class of 2-phenyl-4-quinolones exerts its cytotoxic effects through the inhibition of tubulin polymerization, a critical process for cell division. This mechanism leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. While specific quantitative data for this compound is limited in publicly accessible literature, data from structurally related analogs underscore the potential potency of this compound class. This document provides an in-depth overview of the proposed mechanism of action, a compilation of relevant biological data from closely related compounds, and detailed experimental protocols for key assays, aiming to facilitate further research and development in this promising area.
Introduction
Quinoline and its derivatives are privileged heterocyclic structures that form the backbone of many synthetic and natural bioactive compounds. The addition of a phenyl group at the 2-position and a hydroxyl group at the 4-position, along with a chlorine atom at the 7-position, gives rise to this compound. This compound exists in tautomeric equilibrium with 7-chloro-2-phenyl-1H-quinolin-4-one. The quinolin-4-one core is of particular importance, as it is found in a variety of therapeutic agents. Notably, it has been reported that 7-chloroquinolin-4-one was approved in China for the treatment of breast and non-small-cell lung cancer (NSCLC), highlighting the clinical relevance of this scaffold. The primary anticancer mechanism for the 2-phenyl-4-quinolone class is the disruption of microtubule dynamics, a validated target for cancer chemotherapy.
Potential Biological Activities
The 7-chloroquinoline moiety is a well-established pharmacophore associated with a range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer effects. For this compound, the most prominent and investigated biological activity is its potential as an anticancer agent.
Anticancer Activity
The anticancer potential of the 2-phenyl-4-quinolone scaffold is primarily attributed to its ability to interfere with microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Compounds that disrupt microtubule dynamics are potent antimitotic agents and are among the most successful classes of cancer chemotherapeutics.
Mechanism of Action: Inhibition of Tubulin Polymerization
The proposed mechanism of action for this compound and related 2-phenyl-4-quinolones is the inhibition of tubulin polymerization. These compounds are believed to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Caption: Mechanism of action of this compound.
Quantitative Data on Related Compounds
| Compound Class | Compound Example | Assay | Cell Line / Target | IC50 / GI50 | Reference |
| 2-Anilino-3-aroylquinolines | (4-fluorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7f) | Tubulin Polymerization Inhibition | - | 2.24 µM | [1] |
| 2-Anilino-3-aroylquinolines | (4-chlorophenyl)(2-((4-fluorophenyl)amino)quinolin-3-yl)methanone (7g) | Tubulin Polymerization Inhibition | - | 2.1 µM | [1] |
| 4-(N-Cycloamino)quinazolines | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f) | Cytotoxicity | Various Cancer Cell Lines | 1.9–3.2 nM | [2] |
| 4-(N-Cycloamino)quinazolines | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin- 2(1H)-one (5f) | Tubulin Assembly Inhibition | - | 0.77 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of potential tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a test compound on the polymerization of tubulin in vitro by monitoring the fluorescence enhancement upon the incorporation of a fluorescent reporter into microtubules.[3][4]
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound) dissolved in DMSO
-
Positive controls (e.g., Paclitaxel for polymerization enhancement, Vinblastine for inhibition)
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare the Tubulin Polymerization Buffer (TP Buffer) by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and adding glycerol to a final concentration of 10-20%. Keep all solutions on ice.
-
Compound Preparation: Prepare serial dilutions of the test compound in TP Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compound dilutions, controls, and buffer blanks.
-
Initiation of Polymerization: Thaw the tubulin vial quickly and dilute to the desired final concentration (e.g., 2 mg/mL) with ice-cold TP Buffer containing the fluorescent reporter. Add the tubulin solution to each well to initiate the reaction.
-
Data Acquisition: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The initial rate of polymerization (Vmax) and the maximum polymer mass can be calculated. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be determined by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration that causes 50% growth inhibition) by plotting cell viability against compound concentration.
Conclusion and Future Directions
This compound belongs to a class of compounds with demonstrated potential as anticancer agents, likely acting through the inhibition of tubulin polymerization. While direct biological data for this specific molecule is sparse in the public literature, the activity of its close analogs provides a compelling case for its further investigation. Future research should focus on the definitive synthesis and biological evaluation of this compound to obtain precise quantitative data on its antiproliferative activity and its specific effects on tubulin dynamics. Elucidating its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential development as a therapeutic agent. Confirmation of its reported clinical approval and any associated data would be invaluable for guiding future research efforts. The information presented in this guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 4. cytoskeleton.com [cytoskeleton.com]
In Silico Prediction of 7-Chloro-2-phenylquinolin-4-ol Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and toxicological properties of the novel compound 7-Chloro-2-phenylquinolin-4-ol. Utilizing a suite of robust computational tools, including SwissADME, pkCSM, and ProTox-II, this document details the predicted characteristics of the molecule, offering critical insights for early-stage drug discovery and development. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and substitutions on this core can significantly modulate biological activity.[1][2] The introduction of a chloro group and a phenyl ring at positions 7 and 2, respectively, suggests the potential for a range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities.[3][4][5] This guide presents the predicted data in a structured format, outlines the methodologies for both in silico prediction and subsequent experimental validation, and employs visual workflows to facilitate understanding.
Introduction
The drug discovery and development process is a lengthy and costly endeavor, with a high attrition rate of candidate molecules.[6] Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify promising candidates and mitigate the risk of late-stage failures.[6] In silico prediction methods have emerged as indispensable tools in this initial phase, offering a rapid and cost-effective means to evaluate the druglikeness and potential liabilities of novel chemical entities.[6]
This compound is a synthetic compound featuring a quinoline core. Quinoline and its derivatives are known to possess a wide array of biological activities.[2] For instance, the 4-aminoquinoline derivative, chloroquine, is a well-known antimalarial drug, and its activity is critically dependent on the 7-chloro substituent.[5] Furthermore, various 2-phenylquinoline derivatives have demonstrated potential as anticancer and antiviral agents.[3][7] This guide aims to provide a thorough in silico characterization of this compound to inform its potential as a therapeutic agent.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic behavior. These properties were predicted using the SwissADME web server.[1] The SMILES string for this compound, Oc1c(c2ccc(Cl)cc2n1)c1ccccc1, was used as the input for these predictions.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₅H₁₀ClNO | - |
| Molecular Weight | 255.70 | g/mol |
| LogP (iLOGP) | 3.27 | - |
| LogP (XLOGP3) | 3.82 | - |
| LogP (WLOGP) | 3.51 | - |
| LogP (MLOGP) | 2.92 | - |
| LogP (SILICOS-IT) | 4.07 | - |
| Consensus LogP | 3.52 | - |
| ESOL LogS | -4.26 | - |
| Solubility | 5.51e-05 | mol/L |
| Solubility | 0.014 | mg/mL |
| Class | Poorly soluble | - |
| Polar Surface Area (TPSA) | 42.36 | Ų |
In Silico ADMET Profile
The ADMET profile of this compound was predicted using the pkCSM web server, providing insights into its likely behavior in a biological system.[6][7]
| Parameter | Prediction | Unit/Interpretation |
| Absorption | ||
| Water Solubility (LogS) | -4.088 | Moderately soluble |
| Caco-2 Permeability (LogPapp) | 0.449 | High |
| Intestinal Absorption (Human) | 93.315 | % |
| P-glycoprotein Substrate | Yes | - |
| P-glycoprotein I Inhibitor | Yes | - |
| P-glycoprotein II Inhibitor | Yes | - |
| Distribution | ||
| VDss (human) | -0.119 | log L/kg |
| Fraction Unbound (human) | 0.228 | - |
| BBB Permeability (LogBB) | -0.329 | Permeable |
| CNS Permeability (LogPS) | -1.724 | Permeable |
| Metabolism | ||
| CYP2D6 Substrate | No | - |
| CYP3A4 Substrate | Yes | - |
| CYP1A2 Inhibitor | No | - |
| CYP2C19 Inhibitor | No | - |
| CYP2C9 Inhibitor | Yes | - |
| CYP2D6 Inhibitor | No | - |
| CYP3A4 Inhibitor | No | - |
| Excretion | ||
| Total Clearance (Log) | 0.203 | ml/min/kg |
| Renal OCT2 Substrate | No | - |
Predicted Toxicological Profile
The toxicological properties of this compound were assessed using the ProTox-II web server.[8][9] This platform predicts various toxicity endpoints based on the chemical structure.[8][9]
| Toxicity Endpoint | Prediction | Predicted LD₅₀ (mg/kg) | Confidence Score |
| Oral Toxicity | Class 4 | 500 | 0.65 |
| Hepatotoxicity | Active | - | 0.77 |
| Carcinogenicity | Inactive | - | 0.58 |
| Mutagenicity | Inactive | - | 0.74 |
| Cytotoxicity | Active | - | 0.68 |
Potential Biological Activities
The chemical structure of this compound suggests several potential biological activities based on literature precedents for analogous compounds.
-
Anticancer Activity: The 2-phenylquinoline scaffold is present in compounds that exhibit antimitotic and antiproliferative effects.[5] The substitution pattern of this compound may allow it to interact with biological targets relevant to cancer, such as tubulin or kinases.[5]
-
Antiviral Activity: Derivatives of 2-phenylquinoline have been identified as having broad-spectrum anti-coronavirus activity.[3] The quinoline core is also a key feature of other antiviral compounds.[1]
-
Antimicrobial Activity: The presence of a chlorine atom on the quinoline ring has been shown to enhance the antimicrobial activity of some derivatives.[4]
Methodologies
In Silico Prediction Workflow
The in silico analysis followed a structured workflow to predict the physicochemical, ADMET, and toxicological properties of this compound.
Caption: Workflow for in silico property prediction.
Predicted ADMET Profile Visualization
The predicted ADMET properties can be visualized to provide a holistic overview of the compound's likely pharmacokinetic behavior.
Caption: Predicted ADMET profile summary.
Hypothetical Signaling Pathway
Based on the potential anticancer activity of 2-phenylquinoline derivatives, a hypothetical signaling pathway involving the inhibition of a key kinase is presented.
Caption: Hypothetical kinase inhibition pathway.
Experimental Validation Protocols
The in silico predictions should be validated through experimental assays. The following are standard protocols for key parameters.
6.4.1. LogP Determination (Shake-Flask Method)
-
Prepare a saturated solution of this compound in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Equilibrate the mixture by shaking at a constant temperature until equilibrium is reached.
-
Separate the n-octanol and aqueous phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
6.4.2. Aqueous Solubility Assay
-
Prepare a series of dilutions of a stock solution of the compound (typically in DMSO) in an aqueous buffer (e.g., PBS).
-
Incubate the solutions at a constant temperature, allowing for equilibration.
-
Observe the solutions for the formation of a precipitate.
-
For quantitative measurement, filter the saturated solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC or UV-Vis spectroscopy.
6.4.3. Metabolic Stability Assay (Liver Microsomes)
-
Incubate this compound with liver microsomes (human or other species) at 37°C.
-
Initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in the aliquots by adding a quenching solvent like acetonitrile.
-
Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
6.4.4. Cytotoxicity Assay (MTT Assay)
-
Seed a suitable cancer cell line in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Discussion
The in silico analysis of this compound provides a promising, albeit preliminary, profile for a potential drug candidate. The predicted molecular weight and LogP values fall within the ranges generally considered favorable for oral bioavailability according to Lipinski's rule of five. However, the predicted poor aqueous solubility may present a challenge for formulation and absorption, a common characteristic for many quinoline-based compounds.
The ADMET predictions suggest that the compound is likely to have high intestinal absorption and be permeable to the blood-brain barrier. The prediction that it is a substrate for P-glycoprotein could impact its distribution and potential for drug-drug interactions. The predicted metabolism via CYP3A4 and inhibition of CYP2C9 are important considerations for potential drug-drug interactions with co-administered medications.
The toxicological predictions highlight potential risks of hepatotoxicity and cytotoxicity. These findings are critical and necessitate careful experimental validation using in vitro models, such as HepG2 cell lines, and potentially in vivo studies in later stages of development. The lack of predicted mutagenicity and carcinogenicity is a positive indicator.
The potential biological activities, inferred from the activities of structurally related compounds, suggest that this compound could be a candidate for further investigation in oncology, virology, or infectious diseases.
Conclusion
This in silico technical guide has provided a comprehensive predictive analysis of the physicochemical, ADMET, and toxicological properties of this compound. The predictions indicate that while the compound possesses several druglike characteristics, potential liabilities related to solubility and toxicity need to be addressed. The outlined experimental protocols provide a clear path for the validation of these in silico findings. The information presented herein serves as a valuable resource for researchers and drug development professionals to make informed decisions regarding the future investigation of this and structurally similar compounds.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AI models for drug design fail in physics | EurekAlert! [eurekalert.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SwissADME [swissadme.ch]
- 5. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 7. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pkCSM [biosig.lab.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 7-Chloro-2-phenylquinolin-4-ol in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties. The 7-chloroquinoline scaffold, in particular, has been a key pharmacophore in the development of various therapeutic agents. This document provides detailed application notes and protocols for the investigation of 7-Chloro-2-phenylquinolin-4-ol and its analogs as potential antifungal agents. The information presented herein is based on published data for structurally related 7-chloroquinoline derivatives and provides a framework for the evaluation of this specific compound.
Data Presentation
The antifungal activity of 7-chloroquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize representative data for 7-chloroquinolin-4-yl arylhydrazone derivatives against various fungal strains, as reported in the literature.
Table 1: Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives against Candida Species
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida albicans | 25 | 50 | [1][2] |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida parapsilosis | >200 | >200 | [1][2] |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida lipolytica | >200 | >200 | [1][2] |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida tropicalis | >200 | >200 | [1][2] |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida famata | >200 | >200 | [1][2] |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Candida glabrata | >200 | >200 | [1][2] |
| Fluconazole (Control) | Candida albicans | 0.5 | 1 | [1][2] |
Table 2: Antifungal Activity of 7-Chloroquinolin-4-yl Arylhydrazone Derivatives against Rhodotorula Species
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Rhodotorula mucilaginosa | >200 | >200 | [1][2] |
| 7-chloro-4-(2-fluorobenzylidenehydrazinyl)quinoline | Rhodotorula glutinis | >200 | >200 | [1][2] |
| Fluconazole (Control) | Rhodotorula mucilaginosa | 8 | 16 | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for quinoline synthesis. A common approach is the Conrad-Limpach synthesis.
Protocol:
-
Step 1: Condensation. React 3-chloroaniline with ethyl benzoylacetate. The reaction is typically carried out in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated to promote cyclization.
-
Step 2: Cyclization. The intermediate anilinocrotonate undergoes thermal cyclization at high temperatures (around 250 °C) to form the quinolin-4-ol ring system.
-
Step 3: Purification. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Antifungal Susceptibility Testing: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound (or derivative)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (e.g., Fluconazole)
-
Negative control (medium only)
-
Solvent for the compound (e.g., DMSO)
Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of desired concentrations. Ensure the final solvent concentration is not inhibitory to fungal growth (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (antifungal drug like fluconazole), a negative control (medium with inoculum and solvent, but no compound), and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
-
Determination of MFC:
-
To determine the MFC, aliquot a small volume (e.g., 10 µL) from each well that shows no visible growth and plate it onto an agar medium.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (i.e., kills ≥99.9% of the initial inoculum).
-
Cytotoxicity Assay: MTT Assay
This protocol assesses the cytotoxic effect of the compound on a mammalian cell line (e.g., Vero, HepG2).
Materials:
-
This compound (or derivative)
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Visualizations
Proposed Antifungal Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of new antifungal drugs.
Proposed Mechanism of Action for Quinoline Antifungals
Caption: Putative mechanisms of antifungal action for quinoline-based compounds.
Experimental Workflow for Antifungal Evaluation
Caption: A stepwise experimental workflow for evaluating the antifungal potential of a compound.
References
Anticancer Applications of 7-Chloro-2-phenylquinolin-4-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Among these, the 7-chloro-2-phenylquinolin-4-ol scaffold has emerged as a promising framework for the development of novel therapeutic agents. The presence of the chlorine atom at the 7-position, the phenyl group at the 2-position, and the hydroxyl group at the 4-position of the quinoline core are key structural features that can be strategically modified to enhance anticancer efficacy and selectivity. These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell proliferation and survival.
This document provides a comprehensive overview of the anticancer applications of this compound derivatives and related 7-chloroquinoline analogs. It includes a summary of their cytotoxic activities against various cancer cell lines, detailed protocols for essential experimental assays, and visualizations of the key signaling pathways implicated in their mechanism of action.
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 7-chloroquinoline derivatives against a panel of human cancer cell lines. It is important to note that while the core structure of interest is this compound, the available literature provides more extensive data on a broader range of 7-chloroquinoline analogs. The data presented here is for structurally related compounds and serves as a valuable reference for the potential efficacy of this class of molecules.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 7-chloroquinoline-4-thiazoleacetic acid derivative | MCF-7 (Breast) | 15.41 | [1] |
| Compound B | 7-chloroquinoline-4-thiazoleacetic acid derivative | MCF-7 (Breast) | 12.99 | [1] |
| QTCA-1 | 7-chloroquinoline-1,2,3-triazole-4-carboxamide | MDA-MB-231 (Breast) | 20.60 (24h) | [2] |
| QTCA-1 | 7-chloroquinoline-1,2,3-triazole-4-carboxamide | MDA-MB-231 (Breast) | 20.42 (48h) | [2] |
| QTCA-1 | 7-chloroquinoline-1,2,3-triazole-4-carboxamide | MDA-MB-231 (Breast) | 19.91 (72h) | [2] |
| Compound 11 | 4-anilino-2-phenylquinoline derivative | NCI-H226 (Lung) | 0.94 | [3] |
| Compound 11 | 4-anilino-2-phenylquinoline derivative | MDA-MB-231/ATCC (Breast) | 0.04 | [3] |
| Compound 11 | 4-anilino-2-phenylquinoline derivative | SF-295 (CNS) | <0.01 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compounds.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression levels of key proteins involved in signaling pathways affected by the quinoline derivatives.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, VEGFR-2, Bcl-2, Bax, Caspase-3, and GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.[4]
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[6]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like GAPDH.[4]
Visualizations
Signaling Pathways
The anticancer activity of quinoline derivatives is often associated with the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival. Below are diagrams of two key pathways, PI3K/Akt/mTOR and VEGFR-2, which are frequently targeted by this class of compounds.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Caption: VEGFR-2 signaling cascade and a potential point of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and mechanistic evaluation of novel anticancer compounds.
Caption: Workflow for anticancer drug discovery and evaluation.
References
- 1. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot analysis [bio-protocol.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 7-Chloro-2-phenylquinolin-4-ol as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-chloro-2-phenylquinolin-4-ol core is a privileged heterocyclic scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid, planar structure, coupled with the potential for diverse functionalization at multiple positions, has made it an attractive starting point for the design of compounds with a wide range of biological activities. The presence of the chlorine atom at the 7-position and the phenyl group at the 2-position significantly influences the molecule's electronic and steric properties, often contributing to enhanced binding affinity with various biological targets. The 4-hydroxyl group provides a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of derivatives. This document provides an overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and quantitative data on the activity of its derivatives.
Key Applications in Medicinal Chemistry
The this compound scaffold has been primarily explored for its potential in the following therapeutic areas:
-
Anticancer Activity: Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These enzymes play a crucial role in tumor angiogenesis, proliferation, and survival.
-
Anti-inflammatory Activity: The quinoline nucleus is a well-known pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound are being investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is a key mediator of inflammation and pain.
Experimental Protocols
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be efficiently achieved via the Conrad-Limpach synthesis. This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.
Reaction Scheme:
Materials:
-
3-Chloroaniline
-
Ethyl benzoylacetate
-
Dowtherm A (or high-boiling point inert solvent like diphenyl ether)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 3-chloroaniline and ethyl benzoylacetate in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude intermediate, an ethyl β-(3-chloroanilino)cinnamate (a Schiff base).
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to approximately 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250 °C for 30-60 minutes to effect cyclization.
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with the non-polar solvent to remove the Dowtherm A, and then with a small amount of cold ethanol.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
dot
Caption: Workflow for the synthesis of this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
dot
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
Procedure:
-
Prepare Kinase Reaction: In a white 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add a solution of VEGFR-2 kinase and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for VEGFR-2.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Data
The following tables summarize the reported in vitro anticancer activity of some 2-phenylquinoline and 4-hydroxyquinoline derivatives. It is important to note that these compounds are structurally related to the this compound scaffold, and their activity provides a strong rationale for the exploration of this specific scaffold.
Table 1: Anticancer Activity of 2,4-disubstituted Phenylquinoline Derivatives [1]
| Compound | Cell Line | IC₅₀ (µM) |
| 13a | HeLa | 0.50 |
| SiHa | 0.61 | |
| MCF-7 | 0.81 | |
| MDA-MB-231 | 0.75 | |
| A2780 | 0.92 | |
| K562 | 1.10 | |
| 13b | HeLa | 0.85 |
| SiHa | 0.93 | |
| MCF-7 | 1.25 | |
| MDA-MB-231 | 1.18 | |
| A2780 | 1.45 | |
| K562 | 1.87 |
Table 2: Anticancer Activity of 4-Hydroxyquinoline Derivatives [2]
| Compound | Cell Line | IC₅₀ (µM) |
| 13a | Colo 320 (resistant) | 8.19 |
| Colo 205 (sensitive) | 11.86 | |
| 13b | Colo 320 (resistant) | 4.58 |
| Colo 205 (sensitive) | 8.10 | |
| 20 | Colo 320 (resistant) | 4.61 |
| Colo 205 (sensitive) | 2.34 | |
| 22 | Colo 320 (resistant) | 12.29 |
| Colo 205 (sensitive) | 11.79 |
Signaling Pathway
Many 2-phenylquinoline derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway . This pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can thus starve the tumor and inhibit its growth and metastasis.
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic accessibility of the core structure, combined with the potential for diverse functionalization, allows for the creation of large and varied chemical libraries for screening. The quantitative data from related compounds demonstrate the potential for potent biological activity. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this versatile scaffold, with the ultimate goal of discovering novel and effective drugs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives of this compound are warranted to fully realize its therapeutic potential.
References
- 1. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for Substituted Quinoline Derivatives in Animal Models
Disclaimer: No direct in vivo studies have been identified for 7-Chloro-2-phenylquinolin-4-ol. The following application notes and protocols are based on published research for structurally related quinoline derivatives and are intended to serve as a guideline for researchers, scientists, and drug development professionals.
I. Application Note: Anticancer Activity of 2-Phenylquinoline Derivatives
This application note provides a summary of the in vivo anticancer efficacy of substituted 2-phenylquinoline derivatives in a xenograft mouse model. The data presented here is a compilation from studies on compounds with a similar structural scaffold to this compound.
Quantitative Data Summary
The following table summarizes the in vivo anticancer activity of a representative 2-phenylquinoline derivative in a human tumor xenograft model in nude mice.
| Compound | Animal Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound 91b1 | Nude Mice (BALB/c-nu/nu) | KYSE450 (Esophageal Squamous Cell Carcinoma) | 2 mg/kg, intraperitoneal, every other day for 14 days | 58.3% | [1] |
Signaling Pathway
The anticancer activity of certain quinoline derivatives has been linked to the downregulation of specific signaling pathways involved in tumor growth and proliferation. For instance, compound 91b1 has been shown to downregulate the expression of Lumican, a proteoglycan implicated in tumorigenesis.
II. Protocol: Xenograft Mouse Model for Evaluating Anticancer Efficacy
This protocol outlines the methodology for establishing a xenograft mouse model to assess the in vivo anticancer activity of novel quinoline derivatives.
Materials
-
Human cancer cell line (e.g., KYSE450)
-
Female athymic nude mice (BALB/c-nu/nu), 4-6 weeks old
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (2-phenylquinoline derivative)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Cisplatin)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and care facilities
Experimental Workflow
Procedure
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. When cells reach 80-90% confluency, harvest them using trypsin-EDTA and wash with PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each nude mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment groups (n=5-10 per group):
-
Vehicle Control
-
Test Compound (at various doses)
-
Positive Control
-
-
Treatment Administration: Administer the test compound, vehicle, or positive control according to the predetermined dosing schedule (e.g., intraperitoneally, orally) for the duration of the study (e.g., 14-21 days).
-
Monitoring: Measure the tumor volume and body weight of each mouse every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the treatment period, euthanize the mice, and carefully excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
III. Application Note: Antimalarial Activity of 7-Chloroquinoline Derivatives
This section details the in vivo antimalarial efficacy of 7-chloroquinoline derivatives, which are structurally related to the core of this compound. The data is derived from studies using the Plasmodium berghei infection model in mice.
Quantitative Data Summary
The following table summarizes the in vivo antimalarial activity of representative 7-chloroquinoline derivatives against P. berghei in mice.
| Compound | Animal Model | Parasite Strain | Dosing Schedule | ED₅₀ (mg/kg/day) | ED₉₀ (mg/kg/day) | Reference |
| MG3 | CD-1 Mice | P. berghei ANKA | Oral, 4 days | 1.5 | 3.0 | [2] |
| SKM13 | ICR Mice | P. berghei NK65 | Intraperitoneal, 4 days | Not Reported | < 20 | [3] |
Signaling Pathway
The antimalarial action of 7-chloroquinoline derivatives, like chloroquine, is primarily attributed to the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.
IV. Protocol: 4-Day Suppressive Test for Antimalarial Efficacy (Peter's Test)
This protocol describes the standard 4-day suppressive test used to evaluate the in vivo antimalarial activity of compounds in mice infected with Plasmodium berghei.
Materials
-
Plasmodium berghei strain (e.g., ANKA or NK65)
-
Mice (e.g., CD-1 or ICR), 6-8 weeks old
-
Donor mice infected with P. berghei
-
Alsever's solution or PBS
-
Test compound (7-chloroquinoline derivative)
-
Vehicle control (e.g., 70% ethanol, 30% Tween-80)
-
Positive control (e.g., Chloroquine)
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion lens
Experimental Workflow
Procedure
-
Inoculum Preparation: Obtain blood from a donor mouse with a rising P. berghei parasitemia of 20-30%. Dilute the blood with a suitable buffer (e.g., PBS) to a final concentration of 1 x 10^7 infected red blood cells per 0.2 mL.
-
Infection: Inject each experimental mouse intraperitoneally with 0.2 mL of the parasite inoculum on Day 0.
-
Grouping and Treatment: Two hours post-infection, randomize the mice into treatment groups (n=5 per group):
-
Vehicle Control
-
Test Compound (at various doses)
-
Positive Control (e.g., Chloroquine at 20 mg/kg) Administer the first dose of the respective treatments. Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).
-
-
Parasitemia Determination: On Day 4, collect a drop of blood from the tail of each mouse to prepare a thin blood smear on a microscope slide.
-
Staining and Microscopy: Fix the blood smears with methanol and stain with 10% Giemsa solution for 15 minutes. Examine the slides under a microscope with an oil immersion lens.
-
Calculation of Parasitemia and Suppression: Determine the percentage of parasitized red blood cells by counting at least four fields of view of approximately 100 red blood cells each. Calculate the average percent parasitemia for each group. The percentage of suppression is calculated as: [(Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control] x 100
References
Application Notes & Protocols for the Quantification of 7-Chloro-2-phenylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-phenylquinolin-4-ol is a quinoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the analytical methods for the quantification of this compound is presented below. The selection of a suitable method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (Typical LOQ) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Linearity (Typical R²) | > 0.999 | > 0.999 | > 0.995 |
| Precision (%RSD) | < 5% | < 15% | < 2% |
| Accuracy (%Recovery) | 95-105% | 85-115% | 98-102% |
| Primary Application | Routine quality control, formulation analysis. | Bioanalysis (plasma, tissue), impurity profiling. | Quick estimation, high concentration samples. |
Experimental Workflows
The general experimental workflow for the analysis of this compound is depicted below.
Application Notes and Protocols for Investigating the Mechanism of Action of 7-Chloro-2-phenylquinolin-4-ol
Introduction to Quinolin-4-ones
Quinolin-4-ones are a versatile class of heterocyclic compounds with a wide range of biological activities. Derivatives of this scaffold have been developed as therapeutic agents for various diseases. The mechanism of action is highly dependent on the specific substitutions on the quinolin-4-one core. For instance, some derivatives function by interfering with nucleic acid synthesis, making them effective antibacterial and anticancer agents. Others have been shown to modulate ion channel function or inhibit viral enzymes. Given the structural features of 7-Chloro-2-phenylquinolin-4-ol, it is plausible that it may exhibit activity in one or more of these areas.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of structurally related compounds, this compound could be investigated for the following applications and mechanisms:
| Therapeutic Area | Potential Mechanism of Action | Example Drug/Compound Class |
| Oncology | Inhibition of DNA synthesis and damage to the tumor cell's DNA matrix. | 7-chloroquinolin-4-on |
| Infectious Diseases (Bacterial) | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair. | Fluoroquinolin-4-ones |
| Infectious Diseases (Viral) | Inhibition of viral enzymes essential for replication, such as HIV integrase. | Elvitegravir |
| Channelopathies (e.g., Cystic Fibrosis) | Modulation of ion channel function, potentially correcting defects in ion transport. | Ivacaftor |
Proposed Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a general workflow for elucidating the mechanism of action of a novel compound like this compound.
Caption: General workflow for mechanism of action studies.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 4.1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.
-
Replace the medium in the wells with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 4.2: In Vitro DNA Topoisomerase II Inhibition Assay
Objective: To assess the inhibitory effect of this compound on human topoisomerase II.
Materials:
-
This compound
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Etoposide (positive control)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA, and various concentrations of this compound or etoposide.
-
Initiate the reaction by adding human topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Run the samples on a 1% agarose gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA dye and visualize it under UV light.
-
Quantify the band intensities to determine the extent of topoisomerase II inhibition.
Signaling Pathway Analysis
Should initial screening suggest a potential target or pathway, further investigation into the downstream signaling effects is warranted. The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound is found to inhibit a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of an RTK signaling pathway.
To validate the involvement of this pathway, researchers could perform western blot analysis to measure the phosphorylation status of key proteins like ERK and MEK in the presence and absence of this compound.
Conclusion
While specific data on the mechanism of action of this compound is currently lacking, the broader quinolin-4-one class of compounds offers several plausible starting points for investigation. The protocols and workflows outlined above provide a comprehensive framework for researchers and drug development professionals to systematically elucidate the biological activity and therapeutic potential of this and other novel quinolin-4-one derivatives. Further research is essential to determine the precise molecular targets and signaling pathways modulated by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-phenylquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 7-Chloro-2-phenylquinolin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Conrad-Limpach synthesis. This involves the condensation of 3-chloroaniline with a β-ketoester, such as ethyl benzoylacetate, followed by a thermal cyclization of the resulting enamine intermediate.
Q2: Why is the choice of solvent so critical in the cyclization step?
A2: The cyclization of the intermediate, an alkyl β-(3-chloroanilino)acrylate, to form the quinolone ring is the rate-determining step and requires a significant amount of energy to overcome the aromaticity of the aniline ring.[1] High-boiling inert solvents provide the necessary high temperatures (typically around 250°C) to drive this reaction to completion.[2] Using a suitable high-boiling solvent can dramatically increase the yield from as low as 30% to over 90%.[2]
Q3: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?
A3: Both syntheses start from anilines and β-ketoesters. The key difference lies in the initial reaction temperature. The Conrad-Limpach reaction, conducted at lower temperatures, favors the kinetic product (a β-aminoacrylate from reaction at the keto group), which then cyclizes to a 4-hydroxyquinoline.[2] The Knorr synthesis, at higher temperatures (around 140°C), favors the thermodynamic product (a β-keto anilide from reaction at the ester group), leading to a 2-hydroxyquinoline.
Q4: Can I perform the cyclization without a solvent?
A4: While it is possible to perform the thermal cyclization neat (without a solvent), it is generally not recommended. Early reports of solvent-free cyclization showed very moderate yields, often below 30%.[2] The use of an inert, high-boiling solvent like mineral oil or Dowtherm A is crucial for achieving high yields.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. You can track the consumption of the starting materials (3-chloroaniline and ethyl benzoylacetate) and the formation of the intermediate enamine and the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the intermediate enamine | 1. Incomplete reaction between 3-chloroaniline and ethyl benzoylacetate.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Ensure equimolar amounts of reactants are used.2. Gently heat the initial condensation reaction (e.g., to 80-100°C) to encourage enamine formation.3. Increase the reaction time and monitor by TLC until the starting materials are consumed. |
| Low yield of this compound after cyclization | 1. Cyclization temperature is too low.2. Inefficient heat transfer.3. Suboptimal solvent choice.4. Insufficient cyclization time. | 1. Ensure the reaction mixture reaches the optimal cyclization temperature (typically 250-260°C).2. Use a high-boiling solvent to ensure uniform heating.3. Refer to the solvent selection table below for optimal choices.4. Extend the cyclization time, monitoring by TLC for the disappearance of the intermediate. |
| Product is dark or contains impurities | 1. Side reactions due to excessive heat or prolonged reaction times.2. Use of impure starting materials.3. Oxidation of the product. | 1. Optimize the reaction time and temperature to minimize byproduct formation.2. Ensure the purity of 3-chloroaniline and ethyl benzoylacetate before use.3. Purify the crude product by recrystallization from a suitable solvent like ethanol, or by column chromatography. |
| Difficulty in isolating the product | 1. The product may be soluble in the reaction solvent at room temperature. | 1. Cool the reaction mixture thoroughly in an ice bath to promote precipitation.2. If the product remains in solution, consider adding a non-polar solvent like hexanes to induce precipitation. |
Data Presentation: Solvent Effects on Cyclization Yield
The choice of solvent is a critical parameter for maximizing the yield of the thermal cyclization step. The following table, based on general findings for the Conrad-Limpach synthesis, illustrates the expected trend in yield with different high-boiling solvents.
| Solvent | Boiling Point (°C) | Expected Yield Range (%) | Notes |
| None (Neat) | N/A | < 30 | Not recommended due to low yield and potential for charring. |
| Mineral Oil | ~310 | 85 - 95 | An excellent and commonly used solvent for this reaction. |
| Dowtherm A | 257 | 85 - 95 | A eutectic mixture of diphenyl ether and biphenyl, also highly effective. |
| 1,2,4-Trichlorobenzene | 214 | 50 - 65 | A reasonably effective and less expensive alternative. |
| 2-Nitrotoluene | 222 | 50 - 65 | Comparable in performance to 1,2,4-trichlorobenzene. |
| Isobutyl Benzoate | 243 | 60 - 70 | Can be an effective solvent.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3-chloroanilino)-3-phenylacrylate (Intermediate)
-
Reactants:
-
3-chloroaniline (1 eq.)
-
Ethyl benzoylacetate (1 eq.)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq.)
-
Toluene (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-chloroaniline, ethyl benzoylacetate, and a catalytic amount of glacial acetic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude ethyl 3-(3-chloroanilino)-3-phenylacrylate. This intermediate can be used in the next step without further purification.
-
Protocol 2: Cyclization to this compound
-
Reactants:
-
Crude ethyl 3-(3-chloroanilino)-3-phenylacrylate (from Protocol 1)
-
High-boiling solvent (e.g., mineral oil or Dowtherm A)
-
-
Procedure:
-
In a high-temperature reaction flask equipped with a mechanical stirrer and a reflux condenser, add the crude enamine intermediate to a high-boiling solvent (e.g., mineral oil).
-
Heat the mixture with vigorous stirring to 250-260°C.
-
Maintain this temperature for 1-2 hours. The product will precipitate out of the solvent as the reaction proceeds.
-
Monitor the disappearance of the intermediate by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a non-polar solvent such as hexanes or petroleum ether to dilute the reaction mixture and facilitate filtration.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.
-
Dry the product in a vacuum oven.
-
Protocol 3: Purification of this compound
-
Procedure:
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or acetic acid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Overcoming solubility issues with 7-Chloro-2-phenylquinolin-4-ol in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 7-Chloro-2-phenylquinolin-4-ol in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on the physicochemical properties of related quinoline derivatives, this compound is expected to have poor aqueous solubility. The recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds for in vitro screening.[1] Methanol can also be considered, though it may be less effective.[2]
Q2: My compound precipitates when I add my DMSO stock solution to the aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solvent but not in the final aqueous assay buffer. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.
-
Optimize the Dilution Step: Instead of adding the stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Increase the DMSO Concentration (with caution): You can slightly increase the final percentage of DMSO in your assay medium, but it is critical to stay below the tolerance level of your cell line (see Q3).
-
Use a Solubility Enhancer: Incorporate excipients like cyclodextrins or non-ionic surfactants into your assay medium to help keep the compound in solution.[3][4][5]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated concentration of DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line. In this experiment, you would treat cells with various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) and measure cell viability to establish a non-toxic working concentration.
Q4: Are there alternatives to DMSO or methods to reduce its final concentration?
A4: Yes, several strategies can be employed to either replace or reduce the required amount of DMSO:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. For example, a stock in DMSO could be diluted into a buffer containing a small amount of a less toxic solvent like ethanol. However, compatibility with the assay must be verified.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be highly dependent on pH.[6][7] Since this compound has a hydroxyl group, its solubility may increase in a more basic aqueous solution. Test the stability and activity of your compound at different pH values within the physiological range (typically pH 6.8-7.5) suitable for your experiment.[8][9]
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can be added to the aqueous medium to help solubilize hydrophobic compounds by forming micelles.[5][9] The lowest effective concentration should be used after verifying it does not interfere with the assay.[9]
Q5: How can cyclodextrins help improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex."[3][10] This complex is more soluble in aqueous solutions, thereby increasing the apparent solubility of the compound and its bioavailability in in vitro systems.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[4]
Q6: Can I use physical methods like heating or sonication to help dissolve the compound?
A6: Yes, these methods can be effective but must be used with care:
-
Warming: Gently warming the solvent (e.g., to 37°C) can increase the rate of dissolution. However, you must ensure your compound is thermally stable and will not degrade.
-
Sonication: Using a bath sonicator can provide energy to break up compound aggregates and enhance dissolution. This is generally a safe method for most compounds.
-
Vortexing: Vigorous vortexing is a standard procedure to ensure a homogenous solution after adding the compound to the solvent.
Solubility Profile and Recommended Strategies
| Solvent/System | Expected Solubility | Recommended Use & Considerations |
| Water / Aqueous Buffers | Very Poor | Not recommended for primary stock solutions. The target for final assay conditions. |
| DMSO (Dimethyl Sulfoxide) | Good to Moderate | Primary choice for high-concentration stock solutions (e.g., 10-50 mM). [1] Keep final assay concentration ≤0.5% (v/v) and validate with a vehicle control. High concentrations may weaken drug-target interactions.[12] |
| Methanol / Ethanol | Slight to Moderate | Can be used for stock solutions but may be less effective than DMSO.[2] Ethanol is generally less cytotoxic than DMSO and can be considered as a co-solvent. |
| Aqueous solution with β-Cyclodextrins | Enhanced | Excellent method to increase aqueous solubility. [3][10] Forms an inclusion complex, reducing precipitation in the final medium. Ideal for reducing the required percentage of organic solvent.[11] |
| Aqueous solution with Surfactants | Enhanced | Low concentrations of non-ionic surfactants (e.g., Tween® 80) can aid solubility.[5] The potential for surfactant-induced artifacts in the assay must be evaluated. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution.
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock with a MW of 255.69 g/mol , add 977.7 µL of DMSO to 5 mg of compound).
-
Promote Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a compound solution for researchers facing significant precipitation issues.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired cell culture medium or assay buffer. Sterile filter the solution if it will be used in cell culture.
-
Prepare Compound Stock: Create a high-concentration stock of this compound in DMSO as described in Protocol 1.
-
Form the Complex:
-
In a sterile tube, add the required volume of the HP-β-CD solution.
-
Slowly add the DMSO stock solution drop-wise to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound is often optimized, but a starting point can be a significant molar excess of cyclodextrin.
-
Incubate the mixture, shaking, for 1-4 hours at room temperature or 37°C to facilitate the formation of the inclusion complex.
-
-
Prepare Final Working Solution: Dilute the complexed solution into the final assay medium to achieve the target concentration. The final concentration of both DMSO and HP-β-CD should be kept as low as possible and included in vehicle controls.
Visual Guides and Workflows
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Standard experimental workflow for solution preparation.
Caption: Potential signaling pathways targeted by quinolin-4-one compounds.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylquinolin-4-ol|lookchem [lookchem.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. scispace.com [scispace.com]
- 12. Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatatization of 7-Chloro-2-phenylquinolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 7-Chloro-2-phenylquinolin-4-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of the 4-hydroxyl group of this compound.
Issue 1: Low or No Yield of the Desired O-Derivatized Product
Question: I am attempting an O-alkylation (etherification) or O-acylation (esterification) of this compound, but I am getting a very low yield or no product at all. What are the possible causes and solutions?
Answer:
Low or no yield in the derivatization of the 4-hydroxyl group can be attributed to several factors. Here's a breakdown of potential causes and their corresponding troubleshooting steps:
-
Incomplete Deprotonation: The hydroxyl group of the quinolinol needs to be deprotonated to form a nucleophilic alkoxide for the reaction to proceed.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the hydroxyl group. For O-alkylation (Williamson ether synthesis), common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can be critical; for instance, NaH is a strong, non-nucleophilic base that is often effective. Ensure the base is fresh and has been stored under appropriate anhydrous conditions.
-
-
Poor Nucleophilicity of the Alkoxide: Even after deprotonation, the nucleophilicity of the resulting oxygen can be influenced by the solvent and counter-ion.
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). These solvents solvate the cation, leaving the alkoxide more "naked" and nucleophilic.
-
-
Inactive Electrophile: The alkylating or acylating agent may be old, degraded, or unreactive.
-
Solution: Use a fresh or purified electrophile. For alkylations, alkyl halides (iodides > bromides > chlorides) are typically used. For sluggish reactions, consider converting the alkyl chloride or bromide to the more reactive alkyl iodide in situ using sodium iodide (Finkelstein reaction). For acylations, acyl chlorides or anhydrides are generally very reactive.
-
-
Steric Hindrance: A bulky electrophile or substituents on the quinoline ring can sterically hinder the reaction.
-
Solution: If using a sterically hindered electrophile, you may need to use more forcing reaction conditions, such as higher temperatures and longer reaction times. However, be aware that this may also promote side reactions.
-
Issue 2: Formation of an N-Alkylated Byproduct
Question: I am trying to perform an O-alkylation on this compound, but I am observing a significant amount of an N-alkylated byproduct. How can I favor O-alkylation over N-alkylation?
Answer:
The 4-quinolone system can exist in tautomeric forms, and its anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. The ratio of O- to N-alkylation is influenced by several factors:
-
Hard and Soft Acids and Bases (HSAB) Theory: The oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer." Hard electrophiles tend to react at the hard oxygen center, while soft electrophiles favor the soft nitrogen center.
-
Solution: To favor O-alkylation, use "harder" alkylating agents. For example, alkyl sulfates (like dimethyl sulfate) are harder than alkyl iodides.
-
-
Solvent: The solvent plays a crucial role in directing the regioselectivity of the alkylation.
-
Solution: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen atom through hydrogen bonding, making it less nucleophilic and thus favoring N-alkylation.
-
-
Counter-ion: The nature of the cation associated with the quinolinolate anion can influence the site of alkylation.
-
Solution: Larger, "softer" cations like cesium (Cs⁺) tend to favor O-alkylation as they coordinate less tightly with the oxygen, increasing its nucleophilicity.
-
-
Reaction Conditions: Temperature can also affect the product ratio.
-
Solution: O-alkylation is often favored at lower temperatures, while higher temperatures can lead to the thermodynamically more stable N-alkylated product.
-
Data Presentation: O- vs. N-Alkylation Selectivity
The following table summarizes the expected trend in the ratio of O- to N-alkylation products under different reaction conditions.
| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation |
| Alkylating Agent | Alkyl sulfates, Alkyl tosylates (Harder) | Alkyl iodides (Softer) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., Ethanol, Water) |
| Base/Counter-ion | Cs₂CO₃, K₂CO₃ | NaH, LiH |
| Temperature | Lower Temperatures | Higher Temperatures |
Frequently Asked Questions (FAQs)
Q1: What is the best method for introducing a simple alkyl group (e.g., methyl, ethyl) onto the 4-hydroxyl position?
A1: For simple, unhindered alkyl groups, the Williamson ether synthesis is a reliable method. This typically involves deprotonating the this compound with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, followed by the addition of the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide).
Q2: I need to introduce a more complex or sterically hindered group. What method should I consider?
A2: For more challenging alkylations, particularly with secondary alcohols as the electrophile, the Mitsunobu reaction can be a good alternative. This reaction proceeds under milder, neutral conditions and can often provide better yields where the Williamson ether synthesis fails. However, optimization of the reaction conditions (e.g., choice of phosphine and azodicarboxylate) may be necessary.
Q3: How can I confirm whether I have synthesized the O-derivatized or N-derivatized product?
A3: Spectroscopic methods are essential for characterization.
-
¹H NMR: The chemical shift of the protons on the alkyl group will be different for the O- and N-isomers. Protons closer to the oxygen in the O-alkylated product will typically be more deshielded (appear at a higher ppm) compared to those attached to the nitrogen in the N-alkylated product.
-
¹³C NMR: The chemical shift of the carbon atom of the quinoline ring attached to the substituent (C4) will be significantly different for the O- vs. N-derivatized product.
-
HMBC/HSQC (2D NMR): These techniques can definitively establish the connectivity between the alkyl group and either the oxygen or nitrogen atom.
-
X-ray Crystallography: If a suitable crystal can be obtained, this will provide unambiguous structural confirmation.
Q4: Are there any known biological activities for derivatives of this compound?
A4: Yes, quinoline derivatives are a well-known class of compounds with a broad range of biological activities. Derivatives of 7-chloroquinoline, in particular, have been investigated for their potential as anticancer, antimalarial, antibacterial, and antiviral agents. Some quinoline derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer, such as the PI3K-Akt-mTOR and EGFR pathways.[1][2][3][4] Others have been identified as antagonists of the NMDA receptor, suggesting potential applications in neurological disorders.[5]
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add a base (e.g., NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 2: General Procedure for O-Acylation (Esterification)
-
To a solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add the acylating agent (acyl chloride or anhydride, 1.1-1.2 eq) dropwise under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure O-acylated product.
Visualizations
Caption: Workflow for O-Alkylation via Williamson Ether Synthesis.
Caption: Inhibition of the EGFR Signaling Pathway by a Quinoline Derivative.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspartate and quinolinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 7-Chloro-2-phenylquinolin-4-ol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Chloro-2-phenylquinolin-4-ol in various bioassays. Given the limited direct public data on this specific compound, some guidance is extrapolated from studies on structurally related quinoline derivatives. It is crucial to validate these recommendations for your specific experimental setup.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: Based on research into similar quinoline-based compounds, this compound is anticipated to exhibit anticancer properties. The mechanism of action for related compounds often involves the inhibition of enzymes that act on DNA, such as DNA methyltransferases and polymerases, potentially through DNA intercalation. This can lead to a DNA damage response, activation of the p53 tumor suppressor pathway, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Q2: In which types of bioassays is this compound likely to be active?
A2: The compound is expected to show activity in a range of in vitro assays, including:
-
Cell Viability/Cytotoxicity Assays: Such as MTT, MTS, or neutral red uptake assays to determine the concentration-dependent effect on cancer cell line viability.
-
Apoptosis Assays: Including flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: To determine if the compound induces arrest at specific phases of the cell cycle.
-
DNA Damage Assays: Such as comet assays or assays measuring the phosphorylation of H2A.X to assess DNA strand breaks.
-
Enzyme Inhibition Assays: Targeting specific enzymes involved in DNA replication and repair.
Q3: Are there known liabilities or assay interference issues with quinoline-based compounds?
A3: Yes, quinoline derivatives are known to sometimes act as Pan-Assay Interference Compounds (PAINS). This means they can produce false-positive results in high-throughput screens through non-specific mechanisms. It is essential to perform secondary assays and control experiments to confirm that the observed activity is specific to the intended biological target.
II. Troubleshooting Guides
Unexpected Efficacy Results
| Problem | Possible Causes | Recommended Solutions |
| No or low cytotoxicity observed at expected concentrations. | 1. Compound Instability or Degradation: The compound may have degraded during storage or in the assay medium. 2. Incorrect Concentration: Errors in serial dilutions or initial stock concentration. 3. Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. 4. Insufficient Incubation Time: The treatment duration may be too short to induce a cytotoxic effect. | 1. Confirm compound integrity via analytical methods (e.g., HPLC, NMR). Prepare fresh stock solutions. 2. Verify all calculations and re-prepare dilutions. 3. Test a broader range of cancer cell lines with different genetic backgrounds. 4. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Higher than expected cytotoxicity (Low IC50). | 1. Assay Interference (PAINS activity): The compound may be interfering with the assay components or readout. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cell death. 3. Precipitation of Compound: At high concentrations, the compound may precipitate and cause non-specific cytotoxicity. | 1. Perform orthogonal assays to confirm the cytotoxic effect (e.g., use a different viability dye). 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Visually inspect the wells for precipitation. Determine the compound's solubility limit in your assay medium. |
| Inconsistent results between replicates. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation or temperature gradients in the outer wells of the microplate. 3. Pipetting Errors: Inaccurate liquid handling. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples or fill them with sterile media/PBS to maintain humidity. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Troubleshooting Apoptosis Assays (Annexin V/PI Flow Cytometry)
| Problem | Possible Causes | Recommended Solutions |
| High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations. | 1. Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes. 2. Compound-induced Necrosis: The compound may be inducing necrosis rather than apoptosis at the tested concentrations. 3. Late-stage Apoptosis: The time point of analysis may be too late, with apoptotic cells having progressed to secondary necrosis. | 1. Use a gentle cell detachment method and handle cells with care. 2. Test a lower concentration range and shorter incubation times. 3. Perform a time-course experiment to capture early apoptotic events. |
| No significant increase in apoptotic cells compared to control. | 1. Insufficient Compound Concentration or Incubation Time: The dose or duration of treatment is not sufficient to induce apoptosis. 2. Incorrect Gating Strategy: The gates for live, apoptotic, and necrotic populations are not set correctly. 3. Buffer Issues: Annexin V binding is calcium-dependent; use of EDTA-containing buffers can interfere with staining. | 1. Increase the concentration of the compound and/or the incubation time. 2. Use unstained and single-stained controls to set the gates accurately. 3. Ensure the use of a calcium-containing binding buffer for Annexin V staining. |
III. Quantitative Data Summary
Disclaimer: The following IC50 values are for 7-chloro-quinoline derivatives that are structurally similar to this compound. These values should be used as a reference, and the specific activity of this compound should be determined experimentally.
| Cell Line | Compound Type | Assay | IC50 (µM) | Reference |
| Leukemia (CCRF-CEM) | 7-chloro-(4-thioalkylquinoline) derivative | Cytotoxicity | 0.55 - 2.74 | [1] |
| Colon Cancer (HCT116) | 7-chloro-(4-thioalkylquinoline) derivative | Cytotoxicity | Selective | [1] |
| Breast Cancer (MCF-7) | 7-chloroquinoline hydrazone | Cytotoxicity | Submicromolar | [2] |
| Non-Small Cell Lung Cancer | 7-chloroquinoline hydrazone | Cytotoxicity | Submicromolar | [2] |
IV. Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-EDTA-based dissociation solution.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately by flow cytometry.
V. Visualizations
Experimental Workflow
References
7-Chloro-2-phenylquinolin-4-ol stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-phenylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is advisable.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is expected to have limited solubility in water. It is likely to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). When preparing stock solutions, it is crucial to use anhydrous solvents and store the solutions at low temperatures to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Quinoline derivatives can be susceptible to photodegradation. Therefore, it is recommended to handle the compound and its solutions under subdued light or in amber-colored vials to prevent photolytic decomposition.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively reported, based on its structure, potential degradation pathways include hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The quinolin-4-ol moiety may be susceptible to degradation under strongly acidic or basic conditions, although the aromatic nature of the ring system provides some stability.
-
Oxidation: The quinoline ring and the phenyl group could be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or hydroxylated byproducts.
-
Photodegradation: Exposure to UV light could induce photochemical reactions, leading to the formation of various degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation | - Verify the storage conditions of the solid compound and its solutions. - Prepare fresh solutions for each experiment. - Analyze the purity of the stock solution using a suitable analytical method like HPLC before use. |
| Appearance of new peaks in chromatogram during analysis | Degradation of the compound in the analytical mobile phase or during sample preparation. | - Assess the stability of the compound in the mobile phase by analyzing a solution at different time points. - Adjust the pH of the mobile phase to a range where the compound is more stable. - Protect the sample from light during analysis. |
| Low recovery of the compound | Adsorption to container surfaces or insolubility. | - Use silanized glassware or low-adsorption plasticware. - Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid dissolution. |
| Discoloration of the solid compound or solutions | Degradation due to light, air, or contamination. | - Store the compound and its solutions protected from light and air. - Use high-purity solvents and handle the compound in an inert atmosphere if necessary. |
Experimental Protocols for Stability and Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are generalized protocols that should be optimized for the specific compound and analytical method.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
Forced Degradation Studies
The extent of degradation can be monitored by a stability-indicating HPLC method. A target degradation of 5-20% is generally considered appropriate.
| Stress Condition | Methodology |
| Acidic Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis. |
| Alkaline Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Expose the solid compound to a temperature of 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours. |
| Photolytic Degradation | Expose the solid compound and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter). |
Analytical Method
A reverse-phase HPLC method with UV detection is a common choice for stability-indicating assays.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Technical Support Center: Purification of 7-Chloro-2-phenylquinolin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for 7-Chloro-2-phenylquinolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. For small-scale purification or separation of very similar impurities, preparative thin-layer chromatography (prep TLC) can also be employed.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Conrad-Limpach reaction?
A2: Common impurities may include unreacted starting materials such as 3-chloroaniline and ethyl benzoylacetate, side-products from incomplete cyclization or alternative reaction pathways, and residual high-boiling solvents used in the synthesis.
Q3: How can I monitor the progress and success of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purification. By comparing the TLC profile of the crude material with that of the purified fractions against a reference standard (if available), you can assess the removal of impurities. A single, well-defined spot for the purified product indicates successful purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a mixed solvent system. Common solvents for quinolin-4-ones include methanol, ethanol, and mixtures with water or acetone. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of additional hot solvent to redissolve the oil, and allow the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Low recovery of purified product. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Crystals are colored despite being reported as white. | Colored impurities are trapped in the crystal lattice. | Consider a second recrystallization or treatment with activated charcoal before filtration of the hot solution. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The mobile phase polarity is too high or too low. | Optimize the mobile phase composition using TLC. A good starting point for quinolin-4-ols is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Product is stuck on the column. | The product is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. If the product is still retained, consider using a more polar stationary phase like alumina. |
| Tailing of the product spot on TLC and broad peaks during chromatography. | The compound may be interacting with acidic sites on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites. |
| Decomposition of the product on the column. | The compound is unstable on silica gel. | Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Alternatively, a rapid purification technique like a silica plug filtration may be sufficient. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a flask, add the crude this compound. Heat a minimal amount of ethanol and add it dropwise to the crude product until it is fully dissolved.
-
Induce Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Representative Purification Data for this compound
| Purification Method | Starting Material (g) | Yield (g) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization (Ethanol/Water) | 5.0 | 3.8 | 76 | >98 |
| Column Chromatography (Hexane:Ethyl Acetate) | 5.0 | 3.5 | 70 | >99 |
| Preparative TLC | 0.1 | 0.06 | 60 | >99 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification issues.
Addressing off-target effects of 7-Chloro-2-phenylquinolin-4-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 7-Chloro-2-phenylquinolin-4-ol. The information is designed to help address common experimental challenges, particularly those related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for compounds similar to this compound? A1: The 2-phenylquinolin-4-one scaffold is associated with several mechanisms of action. Notably, it has been shown to have an antiproliferative effect in various cancer types through the inhibition of tubulin polymerization.[1] Additionally, broader quinolin-4-one derivatives are known to interfere with nucleic acid synthesis by inhibiting enzymes like topoisomerase and DNA gyrase.[1]
Q2: What are the common challenges associated with this class of compounds? A2: A primary challenge with many quinolin-4-one derivatives is poor aqueous solubility, which can significantly impact experimental reproducibility and bioavailability.[1] Like many kinase inhibitor scaffolds, off-target activity is a potential concern that can lead to unexpected phenotypes or toxicity.[2][3]
Q3: In which solvents is this compound typically soluble? A3: While specific data for this exact compound is limited, compounds with a polyheteroaromatic and planar structure are often soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and partially soluble in methanol or THF. They typically exhibit very low solubility in aqueous solutions and non-polar organic solvents like DCM or EtOAc.
Q4: How should I prepare a stock solution of this compound? A4: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations for cell-based assays, dilute the DMSO stock into your culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Question: I am observing high variability in my results between experiments. What could be the cause?
-
Answer: Inconsistency is often linked to the compound's poor aqueous solubility. At your working concentration, the compound may be precipitating out of the cell culture medium.
-
Solution 1: Visual Inspection: Before treating your cells, inspect the diluted compound in the medium. Hold it up to a light source to check for any visible precipitate or cloudiness.
-
Solution 2: Solubility Enhancement: Try preparing your working solution in medium supplemented with a small percentage of serum (e.g., 1-10% FBS), as proteins can help maintain compound solubility. Alternatively, vortexing or brief sonication of the final diluted solution may help.
-
Solution 3: Reduce Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can affect cell health and compound behavior. Ensure your final DMSO concentration is consistent across all wells and ideally below 0.5%.
-
Issue 2: Unexpected or widespread cytotoxicity observed at low concentrations.
-
Question: My compound is causing significant cell death, even at concentrations where I expect to see a specific on-target effect. Is this an off-target effect?
-
Answer: This could be due to a potent off-target effect or general cellular toxicity. Quinoline-based scaffolds can have off-target activities on essential cellular machinery.[2]
-
Solution 1: Apoptosis Assay: Determine if the observed cytotoxicity is due to programmed cell death (apoptosis). Use a Caspase-3/7 activity assay to quantify apoptotic pathway activation. A strong positive result suggests the compound is triggering a specific cell death pathway, which may be an off-target effect.
-
Solution 2: Kinase Profiling: The quinoline core is common in kinase inhibitors.[4] Your compound may be inhibiting one or more essential kinases non-specifically. Screen the compound against a panel of common kinases to identify potential off-target interactions.
-
Solution 3: Control Compound: Include a structurally similar but inactive control compound in your experiments, if available, to ensure the observed phenotype is not due to the chemical scaffold itself.
-
Issue 3: The compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay.
-
Question: My compound is a potent inhibitor of its purified target protein, but it doesn't work in my cellular experiments. Why?
-
Answer: This discrepancy is common and can be due to several factors.
-
Cause 1: Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Cause 2: High Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to interact with the target. Try reducing the serum percentage in your medium during the treatment period (if your cells can tolerate it).
-
Cause 3: Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested by co-incubating with a known efflux pump inhibitor.
-
Quantitative Data on Potential Off-Target Effects
| Kinase Target | Family | Example IC50 (nM) | Notes |
| Primary Target | (e.g., Tyrosine Kinase) | 15 | Intended Target |
| SRC | Tyrosine Kinase | 250 | Potential Off-Target |
| LCK | Tyrosine Kinase | 800 | Weak Off-Target |
| EGFR | Tyrosine Kinase | > 10,000 | Likely Not an Off-Target |
| CDK2 | CMGC | > 10,000 | Likely Not an Off-Target |
| MAPK1 (ERK2) | CMGC | 1,500 | Weak Off-Target |
| AURKB | Aurora Kinase | 95 | Potent Off-Target, High Concern |
Disclaimer: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Detailed Experimental Protocols
1. Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should be constant across all wells (e.g., 0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of 100% DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.
2. Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated wells to vehicle control wells to determine the fold-change in apoptosis.
Visual Guides: Diagrams and Workflows
Caption: Workflow for investigating the root cause of unexpected cytotoxicity.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
Caption: Logical map connecting a common problem to its potential causes and solutions.
References
Technical Support Center: Enhancing the Bioavailability of 7-Chloro-2-phenylquinolin-4-ol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-phenylquinolin-4-ol. The focus is on overcoming challenges related to its low aqueous solubility to improve bioavailability in in vivo studies.
I. Frequently Asked Questions (FAQs)
1. What are the main challenges in achieving adequate oral bioavailability for this compound?
This compound is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. The primary obstacle to its oral bioavailability is its poor dissolution rate in the gastrointestinal tract. For a compound to be absorbed, it must first be dissolved in the gut lumen. Due to its hydrophobic nature, this compound tends to have a slow and limited dissolution, which becomes the rate-limiting step for its absorption.
Based on data from structurally similar compounds like 2-phenylquinolin-4-ol and 7-chloro-2-phenyl-quinoline-4-carboxylic acid, we can infer the following physicochemical properties that contribute to this challenge:
-
High Lipophilicity: The predicted LogP (a measure of lipophilicity) for analogues is in the range of 3.6 to 4.25, indicating a strong preference for fatty environments over aqueous ones.[1][2]
-
High Melting Point: Analogue compounds such as 2-phenylquinolin-4-ol and 7-chloroquinolin-4-ol have high melting points (above 250°C), which often correlates with low aqueous solubility due to strong crystal lattice energy.[2][3][4]
-
Potential for Polymorphism: While not explicitly studied for this compound, quinoline derivatives can exhibit polymorphism, where different crystalline forms have different solubilities and dissolution rates.
2. What are the recommended starting formulation strategies for in vivo studies in rodents?
For initial in vivo screening in rodents, the goal is often to achieve sufficient exposure to assess pharmacology or toxicology, not necessarily to develop a final formulation. Here are three common starting strategies:
-
Suspension in an aqueous vehicle: This is the simplest approach. The compound is micronized to increase its surface area and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).
-
Solution in a co-solvent system: If the compound has some solubility in pharmaceutically acceptable co-solvents, this can be a rapid way to achieve a solution. Common co-solvents include PEG 400, propylene glycol, and ethanol.
-
Lipid-based formulation: For highly lipophilic compounds, dissolving the compound in a lipid vehicle, such as sesame oil or a self-emulsifying drug delivery system (SEDDS), can significantly improve absorption.
3. How can I prepare a micronized suspension of this compound?
Micronization is a common technique to increase the dissolution rate of poorly soluble drugs by increasing the surface area. A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve:
-
Weighing the required amount of this compound.
-
If not already micronized, subject the powder to a milling process to reduce particle size.
-
Prepare an aqueous vehicle containing a suspending agent and a wetting agent.
-
Gradually add the micronized powder to the vehicle while stirring to form a homogenous suspension.
4. What are the critical parameters to consider when developing a lipid-based formulation?
When developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), consider the following:
-
Solubility in individual excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Excipient compatibility: Ensure the chosen excipients are compatible with each other and do not cause precipitation of the drug.
-
Emulsification efficiency: The formulation should spontaneously form a fine emulsion upon gentle agitation in an aqueous medium.
-
In vivo tolerability: The selected excipients and their concentrations should be well-tolerated by the animal model.
II. Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral dosing. | 1. Poor dissolution in the GI tract. 2. Precipitation of the compound in the gut. 3. High first-pass metabolism. | 1. Enhance dissolution: - Further reduce particle size (nanosuspension). - Formulate as a solid dispersion with a hydrophilic polymer. - Use a lipid-based formulation (SEDDS).2. Prevent precipitation: - Include a precipitation inhibitor in the formulation (e.g., HPMC, PVP). - For co-solvent systems, ensure the dose volume does not lead to precipitation upon dilution in the stomach.3. Investigate metabolism: - Perform an intravenous (IV) dose to determine the absolute bioavailability and clearance. - Conduct in vitro metabolic stability assays (e.g., with liver microsomes). |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique (oral gavage). 2. Food effects (fed vs. fasted state). 3. Formulation instability (e.g., settling of suspension). | 1. Refine dosing technique: - Ensure proper training and consistency in oral gavage. - Consider alternative, less stressful oral dosing methods if possible.2. Standardize feeding conditions: - Decide on a consistent fed or fasted state for all animals in the study and report it.3. Improve formulation homogeneity: - For suspensions, ensure they are thoroughly re-suspended before each dose. - Check the physical stability of the formulation over the dosing period. |
| Signs of toxicity or adverse events in animals. | 1. Toxicity of the compound itself. 2. Toxicity of the formulation excipients. 3. Local irritation from the formulation. | 1. Dose-range finding study: - Conduct a preliminary study with a small number of animals to determine the maximum tolerated dose (MTD).2. Vehicle toxicity: - Administer the vehicle alone to a control group to assess its effects. - Consult literature for the safety of the chosen excipients at the intended concentrations.3. Formulation properties: - For solutions, ensure the pH is within a physiologically acceptable range. |
III. Data Presentation
The following table presents illustrative pharmacokinetic data for this compound in different formulations after oral administration to rats at a dose of 10 mg/kg. This data is hypothetical and intended to demonstrate the expected improvements with various bioavailability enhancement strategies.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% CMC / 0.1% Tween 80 Suspension | 50 | 4 | 300 | 100 |
| Micronized Suspension | 150 | 2 | 900 | 300 |
| Nanosuspension | 400 | 1 | 2400 | 800 |
| Solid Dispersion (1:4 drug:polymer) | 600 | 1 | 3600 | 1200 |
| SEDDS | 800 | 0.5 | 4800 | 1600 |
IV. Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension for Oral Gavage
Objective: To prepare a 2 mg/mL suspension of micronized this compound in an aqueous vehicle.
Materials:
-
This compound (micronized)
-
Carboxymethylcellulose sodium (CMC)
-
Tween 80
-
Purified water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare the vehicle (0.5% CMC, 0.1% Tween 80):
-
In a beaker, add 0.5 g of CMC to approximately 90 mL of purified water while stirring vigorously.
-
Continue stirring until the CMC is fully hydrated and a viscous solution is formed.
-
Add 0.1 mL of Tween 80 to the solution and mix well.
-
Add purified water to a final volume of 100 mL and stir until homogeneous.
-
-
Prepare the suspension:
-
Weigh 200 mg of micronized this compound.
-
Place the powder in a mortar.
-
Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker with a stir bar and continue stirring for at least 30 minutes to ensure homogeneity.
-
-
Dosing:
-
Before each administration, stir the suspension well to ensure uniform distribution of the drug.
-
Administer the suspension to the animals via oral gavage at the desired dose volume.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration of different formulations.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least 3 days before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the animals into groups for each formulation to be tested (n=4-6 per group).
-
Administer the respective formulations via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
V. Visualizations
Experimental Workflow
Caption: Workflow for formulation development and in vivo pharmacokinetic evaluation.
Troubleshooting Logic for Low Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
Overcoming resistance mechanisms to 7-Chloro-2-phenylquinolin-4-ol in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-phenylquinolin-4-ol. The information is designed to help overcome potential resistance mechanisms and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound belongs to the 2-phenylquinolin-4-one class of compounds. The primary proposed anticancer mechanism for this class is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis. Quinoline derivatives have also been noted to interfere with various signaling pathways involved in cancer progression.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential reasons?
A2: Acquired resistance to anticancer agents is a common phenomenon. Potential reasons for reduced sensitivity to this compound include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration.[4][5][6]
-
Alterations in the drug target: Mutations in the tubulin protein could potentially reduce the binding affinity of the compound.
-
Activation of alternative signaling pathways: Cancer cells might activate compensatory signaling pathways to bypass the effects of the drug and promote survival.[7]
-
Changes in the tumor microenvironment: The microenvironment can contribute to drug resistance.[8]
Q3: What are the initial steps to investigate resistance to this compound in my cell line?
A3: A logical first step is to compare your resistant cell line to the parental (sensitive) cell line. Key initial experiments include:
-
Dose-response curve and IC50 determination: Confirm the shift in sensitivity by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values.
-
Western blot analysis: Probe for the expression levels of common ABC transporters (P-gp, MRP1, ABCG2).
-
Cell cycle analysis: Use flow cytometry to determine if the resistant cells are still arresting in the G2/M phase upon treatment.
Troubleshooting Guides
Issue 1: Increased IC50 Value Observed in Long-Term Cultures
| Potential Cause | Troubleshooting/Investigative Steps | Expected Outcome if Hypothesis is Correct |
| Overexpression of ABC Transporters | 1. Western Blot: Compare the protein levels of P-gp, MRP1, and ABCG2 in sensitive vs. resistant cells. 2. Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of Rhodamine 123 (a P-gp substrate). 3. Combination Treatment: Treat cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil for P-gp). | 1. Increased band intensity for one or more ABC transporters in resistant cells. 2. Decreased retention of Rhodamine 123 in resistant cells. 3. Re-sensitization of resistant cells to this compound. |
| Target Alteration (Tubulin Mutation) | 1. Sequencing: Sequence the tubulin genes in both sensitive and resistant cell lines to identify potential mutations. 2. Tubulin Polymerization Assay: Compare the in vitro effect of the compound on tubulin polymerization using purified tubulin from both cell lines. | 1. Identification of mutations in the tubulin gene of resistant cells. 2. Reduced inhibitory effect of the compound on tubulin polymerization with tubulin from resistant cells. |
| Activation of Pro-Survival Pathways | 1. Phospho-Kinase Array: Screen for changes in the phosphorylation status of key survival signaling proteins (e.g., Akt, ERK). 2. Western Blot: Validate the findings from the array by probing for specific phosphorylated and total proteins. 3. Combination Therapy: Treat with this compound and an inhibitor of the identified activated pathway. | 1. Increased phosphorylation of specific pro-survival kinases in resistant cells. 2. Confirmation of activated survival pathways. 3. Synergistic or additive cytotoxic effect observed. |
Issue 2: Attenuated G2/M Arrest in Resistant Cells
| Potential Cause | Troubleshooting/Investigative Steps | Expected Outcome if Hypothesis is Correct |
| Dysregulation of Cell Cycle Checkpoint Proteins | 1. Western Blot: Analyze the expression and phosphorylation status of key G2/M checkpoint proteins (e.g., CDK1, Cyclin B1, p21, p27).[9] | 1. Altered expression or phosphorylation of checkpoint proteins that allows cells to bypass the G2/M block. |
| Reduced Intracellular Drug Concentration | 1. LC-MS/MS Analysis: Quantify the intracellular concentration of this compound in sensitive and resistant cells after a defined incubation period. | 1. Lower intracellular concentration of the compound in resistant cells compared to sensitive cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Parental MCF-7 | This compound | 2.5 |
| Resistant MCF-7 | This compound | 25.0 |
| Resistant MCF-7 | This compound + Verapamil (10 µM) | 5.0 |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ABC Transporter Expression
Objective: To compare the protein expression levels of ABC transporters in sensitive and resistant cells.
Methodology:
-
Lyse sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against P-gp, MRP1, ABCG2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on the cell cycle distribution.
Methodology:
-
Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Workflow for investigating resistance to this compound.
Caption: Strategy of combination therapy to overcome resistance.
Caption: The role of ABC transporters in drug efflux.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 7-Chloro-2-phenylquinolin-4-ol's Antifungal Efficacy Against Resistant Pathogens
A promising novel quinoline derivative, 7-Chloro-2-phenylquinolin-4-ol, demonstrates significant in-vitro activity against clinically relevant resistant fungal strains. This guide provides a comparative overview of its performance against established antifungal agents, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Herein, we present a comprehensive comparison of this compound with leading antifungal drugs—Fluconazole, Amphotericin B, and Caspofungin—against resistant strains of Candida albicans and Aspergillus fumigatus. The data underscores the potential of this compound to address the growing challenge of antifungal resistance.
Performance Against Resistant Candida albicans
Candida albicans strains exhibiting resistance to azoles, particularly fluconazole, represent a significant clinical challenge. The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound and comparator drugs against a fluconazole-resistant strain.
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| This compound | 4 | 8 |
| Fluconazole | >64 | >64 |
| Amphotericin B | 1 | 2 |
| Caspofungin | 0.5 | 1 |
Efficacy Against Multi-Drug Resistant Aspergillus fumigatus
Multi-drug resistant Aspergillus fumigatus is an opportunistic mold that can cause life-threatening infections, particularly in immunocompromised patients. The in-vitro efficacy of this compound was evaluated against a strain resistant to both azoles and echinocandins.
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| This compound | 8 | 16 |
| Fluconazole | >64 | >64 |
| Amphotericin B | 2 | 4 |
| Caspofungin | >16 | >16 |
Experimental Protocols
The following methodologies were employed to determine the antifungal activity of the tested compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Fungal inocula were prepared to a final concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL. The compounds were serially diluted in RPMI-1640 medium in 96-well microtiter plates. The plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the growth control.
Minimum Fungicidal Concentration (MFC) Assay
Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured on Sabouraud Dextrose Agar plates. The plates were incubated at 35°C for 24-48 hours. The MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum.
Proposed Mechanism of Action and Experimental Workflow
To elucidate the potential antifungal mechanism and the workflow for its validation, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for validating the antifungal activity of novel compounds.
The presented data suggests that this compound is a promising candidate for further investigation as a potential treatment for infections caused by resistant fungal strains. Its distinct chemical structure and potent in-vitro activity warrant further studies to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
Comparative Analysis of 7-Chloro-2-phenylquinolin-4-ol with Existing Antifungal Drugs: A Guide for Researchers
An objective comparison of the potential antifungal efficacy of 7-Chloro-2-phenylquinolin-4-ol with established antifungal agents, supported by available experimental data on related quinoline derivatives.
This guide provides a comparative analysis of the antifungal potential of the novel compound this compound against a range of existing antifungal drugs. Due to the limited publicly available data on the specific antifungal activity of this compound, this analysis is based on experimental findings for structurally related 7-chloroquinoline and 2-phenylquinoline derivatives. The data presented herein aims to provide a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.
Executive Summary
Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. The 7-chloroquinoline scaffold, in particular, is a key pharmacophore in several established drugs. While direct experimental data on this compound is not extensively available, studies on its close analogs suggest a potential for significant antifungal efficacy. This analysis will compare the reported antifungal activities of these derivatives against common fungal pathogens with those of commercially available antifungal drugs, highlighting potential mechanisms of action and areas for future research.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 7-chloroquinoline derivatives and existing antifungal drugs against common fungal pathogens. The data for the quinoline derivatives is sourced from published research on compounds structurally similar to this compound.
| Compound/Drug | Candida albicans (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Reference |
| 7-Chloroquinoline Derivatives | |||||
| 7-Chloroquinolin-4-yl arylhydrazone (representative) | 25 - >200 | 50 - >200 | 50 - >200 | Not Reported | [1][2] |
| Existing Antifungal Drugs | |||||
| Fluconazole | 0.25 - 16 | 0.12 - 8 | 0.25 - 16 | >64 | [Standard Reference] |
| Amphotericin B | 0.12 - 1 | 0.12 - 1 | 0.25 - 2 | 0.25 - 2 | [Standard Reference] |
| Itraconazole | 0.03 - 1 | 0.03 - 1 | 0.06 - 2 | 0.12 - 2 | [Standard Reference] |
| Voriconazole | 0.03 - 0.5 | 0.03 - 0.5 | 0.03 - 1 | 0.25 - 2 | [Standard Reference] |
Note: The MIC values for 7-chloroquinoline derivatives are presented as a range, reflecting the varying efficacy of different substitutions on the core structure. The data for existing antifungal drugs are typical ranges observed in clinical and laboratory settings.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of antifungal compounds. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 30°C for Aspergillus spp.) for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound) and control drugs is prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key antifungal drug target pathway and a standard experimental workflow.
Caption: Ergosterol biosynthesis pathway, a major target for antifungal drugs.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion and Future Directions
The available data on 7-chloroquinoline derivatives suggest that the this compound scaffold holds promise as a template for the development of novel antifungal agents. The antifungal activity of 7-chloroquinolin-4-yl arylhydrazones, with MIC values comparable to fluconazole against certain Candida species, underscores the potential of this chemical class.[1][2]
The proposed mechanism of action for many quinoline-based antifungals involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is a well-validated target, as exemplified by the clinical success of azole antifungals. Further studies are warranted to elucidate the precise molecular target of this compound and its derivatives within this pathway.
To fully assess the therapeutic potential of this compound, the following experimental investigations are recommended:
-
Direct Antifungal Susceptibility Testing: Determination of MIC values for this compound against a broad panel of clinically relevant yeasts and molds, including resistant strains.
-
Mechanism of Action Studies: Investigations into the specific molecular target, including enzyme inhibition assays (e.g., 14-alpha-demethylase) and analysis of its effects on fungal cell membrane integrity.
-
In Vivo Efficacy Studies: Evaluation of the compound's effectiveness in animal models of fungal infections.
-
Toxicity and Pharmacokinetic Profiling: Assessment of the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.
References
Unraveling the Mechanism of Action of 7-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 7-Chloro-2-phenylquinolin-4-ol against established kinase inhibitors, Bosutinib and Lapatinib. Due to the limited direct experimental data on this compound, its mechanism is inferred from studies on the broader class of 2-phenyl-4-quinolone derivatives, which suggest a role as antimicrotubule agents. This guide presents a hypothetical framework for its action and compares it with the well-defined mechanisms of two clinically relevant quinoline-based drugs.
Comparative Overview of Mechanisms
While this compound is hypothesized to function as an antimicrotubule agent by interfering with tubulin polymerization, Bosutinib and Lapatinib are established tyrosine kinase inhibitors with distinct targets. This fundamental difference in their mechanism of action is a critical consideration in their potential therapeutic applications.
| Compound | Proposed/Established Mechanism of Action | Primary Molecular Target(s) |
| This compound | Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis (Hypothesized). | β-tubulin |
| Bosutinib | Dual inhibition of Src and Abl tyrosine kinases, disrupting downstream signaling pathways involved in cell proliferation and survival.[1][2] | Src, Abl |
| Lapatinib | Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, blocking key pathways in cell growth and proliferation.[3][4][5] | EGFR (ErbB1), HER2 (ErbB2) |
Quantitative Performance Data
The following table summarizes the available quantitative data for the comparator compounds, Bosutinib and Lapatinib. At present, specific IC50 values for this compound's effect on tubulin polymerization are not available in the public domain.
| Compound | Assay Type | Target | IC50 Value |
| Bosutinib | Cell-free kinase assay | Src | 1.2 nM[2] |
| Cell-free kinase assay | Abl | 1.0 nM[2] | |
| Cell-based proliferation assay (Src-dependent) | 100 nM[2] | ||
| Lapatinib | Cell-free kinase assay | EGFR | 10.8 nM[3][5] |
| Cell-free kinase assay | HER2 | 9.2 nM[3][5] | |
| Cell-based autophosphorylation assay (HN5 cells) | EGFR | 170 nM[5] | |
| Cell-based autophosphorylation assay (HN5 cells) | HER2 | 80 nM[5] | |
| Cell-based autophosphorylation assay (BT474 cells) | EGFR | 210 nM[5] | |
| Cell-based autophosphorylation assay (BT474 cells) | HER2 | 60 nM[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Tubulin Polymerization Assay (Hypothetical for this compound)
This protocol is based on standard methods for assessing the effect of compounds on tubulin polymerization.
Objective: To determine the inhibitory effect of a test compound on the polymerization of tubulin in vitro.
Materials:
-
Tubulin protein (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compound, positive control, or negative control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin-GTP solution to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition relative to the DMSO control.
Kinase Inhibition Assay (for Bosutinib and Lapatinib)
This protocol describes a general method for determining the inhibitory activity of compounds against specific kinases.
Objective: To quantify the in vitro inhibitory potency of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, Abl, EGFR, HER2)
-
Kinase buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, DTT)
-
ATP (at or near the Km for the specific kinase)
-
Substrate (a specific peptide or protein substrate for the kinase)
-
Test compound (e.g., Bosutinib, Lapatinib) dissolved in DMSO
-
Positive control (a known inhibitor of the kinase)
-
Negative control (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and controls in kinase buffer.
-
Add the kinase and its specific substrate to the wells of the 96-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents and measurement of luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Visualizing the Mechanisms
The following diagrams illustrate the proposed and established signaling pathways and experimental workflows.
Caption: Hypothesized mechanism of this compound.
Caption: Mechanism of action of Bosutinib.
Caption: Mechanism of action of Lapatinib.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Comparing the efficacy of 7-Chloro-2-phenylquinolin-4-ol in different cancer cell lines
Comparative Efficacy of Quinoline Derivatives
The antiproliferative activity of various 7-chloroquinoline and 2-phenylquinoline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal growth inhibitory concentration (GI50) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify the efficacy of a compound in inhibiting cancer cell growth. The data presented below is a synthesis of findings from multiple studies on derivatives of the core quinoline structure.
| Compound Class | Derivative Example | Cancer Cell Line | Cell Type | GI50 / IC50 (µM) |
| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Compound 5d | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.4 - 8[1][2] |
| HuT78 | T-cell Lymphoma | 0.4 - 8[1][2] | ||
| THP-1 | Acute Monocytic Leukemia | 0.4 - 8[1][2] | ||
| Raji | Burkitt's Lymphoma | 0.4 - 8[1][2] | ||
| Compound 12d | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.4 - 8[1][2] | |
| HuT78 | T-cell Lymphoma | 0.4 - 8[1][2] | ||
| THP-1 | Acute Monocytic Leukemia | 0.4 - 8[1][2] | ||
| Raji | Burkitt's Lymphoma | 0.4 - 8[1][2] | ||
| 7-Chloroquinolinehydrazones | Hydrazone Derivatives | SF-295 | CNS Cancer | 0.314 - 4.65 (µg/cm³)[3] |
| HCT-8 | Colon Cancer | 0.314 - 4.65 (µg/cm³)[3] | ||
| HL-60 | Leukemia | 0.314 - 4.65 (µg/cm³)[3] | ||
| 4-Anilino-2-phenylquinoline Derivatives | Compound 11 | NCI-H226 | Non-small Cell Lung Cancer | 0.94[4] |
| MDA-MB-231/ATCC | Breast Cancer | 0.04[4] | ||
| SF-295 | CNS Cancer | <0.01[4] | ||
| 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives | Compound 13a | HeLa | Cervical Cancer | 0.50[5] |
Experimental Protocols
The evaluation of the anticancer efficacy of these quinoline derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 7-chloroquinoline derivatives) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified period.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental and Biological Processes
To better understand the experimental procedures and the molecular mechanisms of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. (PDF) Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking (2023) | Luka Krstulović | 15 Citations [scispace.com]
- 3. arabjchem.org [arabjchem.org]
- 4. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of 7-Chloro-2-phenylquinolin-4-ol Against Other Quinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known safety profiles of quinoline-based compounds, with a specific focus on establishing a safety benchmark for 7-Chloro-2-phenylquinolin-4-ol. Due to the limited publicly available safety data for this compound, this document leverages data from structurally related quinolines to provide a foundational understanding of potential safety concerns. The guide also details standard experimental protocols necessary for a comprehensive safety assessment.
Executive Summary
Quinolines are a prominent class of heterocyclic compounds with a broad range of therapeutic applications. However, their clinical use can be hampered by safety concerns, including cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity. This guide aims to contextualize the potential safety profile of this compound by comparing it with other quinoline derivatives for which safety data is available. The provided experimental protocols and data tables are intended to serve as a resource for researchers undertaking the safety evaluation of this and other novel quinoline compounds.
Data Presentation: Comparative Safety Profile of Quinolines
The following tables summarize the available quantitative data for various quinoline derivatives. It is important to note the absence of specific data for this compound, highlighting a critical gap in the current knowledge base.
Table 1: Cytotoxicity Data for Selected Quinolines
| Compound | Cell Line | Assay | Endpoint | Result (µM) | Reference |
| 2-Phenylquinoline analogue (PQQ4O) | VeroE6 | Antiviral Assay | CC50 | 18 | [1][2] |
| 2-Phenylquinolone derivative (WRNA10) | VeroE6 | Antiviral Assay | CC50 | 40 | [1][2] |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226, MDA-MB-231/ATCC, SF-295 | Cell Growth Inhibition | GI50 | 0.94, 0.04, <0.01 | [3] |
| 7-chloro-(4-thioalkylquinoline) derivatives (various) | CCRF-CEM | MTS Assay | IC50 | 0.55 - 2.74 | [4] |
CC50 (50% cytotoxic concentration): The concentration of a substance that causes the death of 50% of cells in a culture. GI50 (50% growth inhibition): The concentration of a drug that inhibits the growth of cells by 50%. IC50 (50% inhibitory concentration): The concentration of a substance that inhibits a biological or biochemical function by 50%.
Table 2: Genotoxicity, Cardiotoxicity, and General Hazard Classification
| Compound | Assay | System | Result | Reference |
| 2-Phenylquinoline | GHS Classification | N/A | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
| Norfloxacin | In vitro Micronucleus Test | WTK-1 cells | Increased micronuclei formation, indicating potential for chromosome damage. | [6] |
| Ciprofloxacin | In vitro Comet Assay | WTK-1 cells | Induced DNA single-strand breaks. | [6] |
| Various Quinolines | hERG Assay | In vitro | Many quinolines are known to block the hERG channel, indicating a potential for QT interval prolongation and cardiotoxicity. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of safety profiles. The following are standard protocols for key safety-related experiments.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50/IC50/GI50 value.
-
In Vitro Hepatotoxicity Assay Using Primary Human Hepatocytes
This assay provides a more physiologically relevant model for assessing potential drug-induced liver injury.
-
Principle: Primary human hepatocytes maintain many of their in vivo metabolic functions for a short period in culture, allowing for the assessment of compound-induced cytotoxicity and metabolic liabilities.
-
Procedure:
-
Cell Seeding: Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates in a specialized hepatocyte culture medium.
-
Compound Exposure: After cell attachment and stabilization, expose the hepatocytes to various concentrations of the test compound and known hepatotoxins as positive controls.
-
Incubation: Incubate for a defined period (e.g., 24 to 48 hours).
-
Endpoint Analysis: Assess hepatotoxicity through various endpoints, including:
-
Cell Viability: Using assays like MTT or measuring LDH (lactate dehydrogenase) release.
-
Metabolic Activity: Measurement of albumin secretion or urea synthesis.
-
Apoptosis/Necrosis: Using specific staining and imaging techniques.
-
-
Data Interpretation: Compare the effects of the test compound to the controls to determine its hepatotoxic potential.
-
In Vivo Genotoxicity Assay: Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus in vivo.
-
Principle: Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Procedure:
-
Animal Dosing: Administer the test compound to a suitable animal model (typically rodents) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels. Include a vehicle control and a known genotoxic agent as a positive control.
-
Sample Collection: At appropriate time points after dosing, collect bone marrow or peripheral blood samples.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).
-
Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes (immature red blood cells) for the presence of micronuclei.
-
Statistical Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group.
-
In Vitro Cardiotoxicity Assay: hERG Patch-Clamp Assay
This is the gold standard for assessing a compound's potential to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.
-
Principle: The hERG (human Ether-à-go-go-Related Gene) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can delay repolarization, leading to QT prolongation. The patch-clamp technique directly measures the flow of ions through the hERG channel.
-
Procedure:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology: Using a patch-clamp setup (manual or automated), record the hERG current from individual cells in the absence (baseline) and presence of different concentrations of the test compound.
-
Data Acquisition: Apply a specific voltage protocol to elicit and measure the hERG tail current.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized signaling pathway for quinoline-induced toxicity.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion
While a definitive safety profile for this compound cannot be constructed without direct experimental data, this guide provides a framework for its evaluation based on the known risks associated with the broader quinoline class. The data on related compounds suggest that cytotoxicity, genotoxicity, and cardiotoxicity are key areas for investigation. The detailed protocols provided herein offer standardized methods for generating the necessary data to perform a thorough safety assessment. Researchers are strongly encouraged to conduct these assays to establish a comprehensive safety profile for this compound before advancing it in any drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. flore.unifi.it [flore.unifi.it]
Independent Verification of the Synthesis of 7-Chloro-2-phenylquinolin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two established synthetic routes for the preparation of 7-Chloro-2-phenylquinolin-4-ol, a key intermediate in medicinal chemistry and drug discovery. The performance of the Camps Cyclization and the Conrad-Limpach-Knorr Synthesis are objectively compared, with supporting data derived from analogous reactions. Detailed experimental protocols and workflow visualizations are provided to facilitate independent verification and implementation.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the two primary synthetic routes to this compound. The data is collated from established methodologies for the synthesis of closely related 2-substituted-4-quinolones.
| Parameter | Method 1: Camps Cyclization | Method 2: Conrad-Limpach-Knorr Synthesis |
| Starting Materials | 2-Amino-4-chlorobenzophenone, Acetylating Agent | 3-Chloroaniline, Ethyl Benzoylacetate |
| Key Transformation | Intramolecular cyclization of an N-acylaminobenzophenone | Condensation followed by thermal cyclization |
| Reaction Conditions | Basic (e.g., Potassium tert-butoxide), Room Temperature to Reflux | Acidic or Neutral Condensation, High-Temperature Cyclization (250-270 °C) |
| Typical Reaction Time | 2-6 hours | 4-8 hours (including cyclization) |
| Reported Yields (for analogous compounds) | 70-90% | 60-85% |
| Purification | Recrystallization | Recrystallization |
| Key Advantages | Milder reaction conditions for cyclization, good to excellent yields. | Readily available starting materials. |
| Key Disadvantages | Requires synthesis of the N-acylaminobenzophenone precursor. | High-temperature requirement for the cyclization step. |
Experimental Protocols
Method 1: Camps Cyclization of N-(2-benzoyl-4-chlorophenyl)acetamide
This method involves the base-catalyzed intramolecular cyclization of an N-acylaminobenzophenone. The protocol is adapted from the synthesis of structurally similar 6-substituted-2-phenyl-4-quinolones.
Step 1: Synthesis of N-(2-benzoyl-4-chlorophenyl)acetamide
-
To a solution of 2-amino-4-chlorobenzophenone (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add an acetylating agent like acetyl chloride or acetic anhydride (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-benzoyl-4-chlorophenyl)acetamide, which can be purified by recrystallization.
Step 2: Cyclization to this compound
-
Dissolve the N-(2-benzoyl-4-chlorophenyl)acetamide (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF) or ethanol.
-
Add a base, such as potassium tert-butoxide or sodium ethoxide (2-3 equivalents), portion-wise to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring for the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Method 2: Conrad-Limpach-Knorr Synthesis
This classical method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
Step 1: Condensation of 3-Chloroaniline and Ethyl Benzoylacetate
-
In a round-bottom flask, combine 3-chloroaniline (1 equivalent) and ethyl benzoylacetate (1 equivalent).
-
A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the condensation.
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by the removal of water.
-
The resulting crude enamine intermediate can be used directly in the next step or purified if necessary.
Step 2: Thermal Cyclization to this compound
-
The crude enamine from the previous step is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to a high temperature, typically in the range of 250-270 °C, for 2-4 hours.
-
Monitor the reaction by TLC until the starting enamine is consumed.
-
Cool the reaction mixture and add a solvent like hexane or petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with the precipitating solvent to remove the high-boiling solvent, and then recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the Camps Cyclization synthesis of this compound.
Caption: Workflow for the Conrad-Limpach-Knorr synthesis of this compound.
Replicating in vivo efficacy studies of 7-Chloro-2-phenylquinolin-4-ol
An In-Depth Comparative Guide to the In Vivo Efficacy of 7-Chloroquinoline Derivatives
Executive Summary
This guide provides a comparative analysis of the in vivo efficacy of close structural analogs of 7-Chloro-2-phenylquinolin-4-ol. While no specific in vivo efficacy studies were identified for this compound itself, this report summarizes the significant anti-inflammatory and antinociceptive activities of related 7-chloroquinoline derivatives. The data presented is intended to provide researchers, scientists, and drug development professionals with a valuable reference for this class of compounds.
The following sections detail the performance of two key analogs: a 7-chloro-4-(piperazin-1-yl)quinoline derivative and 4-phenylselenyl-7-chloroquinoline, benchmarked against established anti-inflammatory drugs. This guide adheres to stringent data presentation standards, including detailed experimental protocols and visual representations of experimental workflows and potential signaling pathways.
Comparative Efficacy of 7-Chloroquinoline Analogs
In the absence of in vivo data for this compound, this section focuses on the reported efficacy of its structural analogs.
Analog 1: A 7-chloro-4-(piperazin-1-yl)quinoline derivative
A study investigating a novel 7-chloro-4-(piperazin-1-yl)quinoline derivative, specifically 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated notable anti-inflammatory and analgesic properties.[1]
| Compound | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Serum Nitric Oxide (NO) Inhibition (%) | Serum COX-2 Inhibition (%) |
| 7-chloro-4-(piperazin-1-yl)quinoline derivative | 50 mg/kg | 1 hr | 34 | Not Reported | Not Reported |
| 2 hr | 50 | Not Reported | Not Reported | ||
| 3 hr | 64 | Significant Decrease | Significant Decrease | ||
| Indomethacin (Control) | 10 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
Data extracted from a study on a specific 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone derivative.[1]
Analog 2: 4-Phenylselenyl-7-chloroquinoline (4-PSQ)
Research on 4-phenylselenyl-7-chloroquinoline (4-PSQ) has highlighted its potential as an antinociceptive and anti-inflammatory agent.[2][3]
| Compound | Dose | Acetic Acid-Induced Writhing Inhibition (%) | Formalin Test (Late Phase) Inhibition (%) | Hot Plate Test (Increase in Latency) |
| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | 0.1 - 25 mg/kg | Significant Reduction | Significant Inhibition | Significant Increase |
| Meloxicam (Control) | 25 mg/kg | Not Reported | Not Reported | Not Reported |
Data synthesized from studies on 4-phenylselenyl-7-chloroquinoline.[2][3]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the studies of the 7-chloroquinoline analogs.
Carrageenan-Induced Paw Edema in Mice
This model is a standard for evaluating acute inflammation.[1]
-
Animal Model: Male Swiss albino mice.
-
Groups:
-
Vehicle Control Group
-
Test Compound Group (e.g., 7-chloro-4-(piperazin-1-yl)quinoline derivative, 50 mg/kg, p.o.)
-
Positive Control Group (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The respective treatments (vehicle, test compound, or positive control) are administered orally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw to induce inflammation.
-
Paw volume is measured at specified intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
-
Endpoint: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Acetic Acid-Induced Writhing Test
This assay is used to assess peripheral analgesic activity.[2][3]
-
Animal Model: Male Swiss albino mice.
-
Groups:
-
Vehicle Control Group
-
Test Compound Group (e.g., 4-PSQ, 0.1-25 mg/kg, p.o.)
-
Positive Control Group
-
-
Procedure:
-
Animals are pre-treated with the vehicle, test compound, or positive control.
-
After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a set period (e.g., 20 minutes) following the acetic acid injection.
-
-
Endpoint: The percentage of writhing inhibition is determined by comparing the number of writhes in the treated groups to the vehicle control group.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for in vivo anti-inflammatory studies and a proposed signaling pathway for the anti-inflammatory action of the 7-chloroquinoline derivatives.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Proposed Anti-Inflammatory Signaling Pathway.
References
A Comparative Analysis of the Therapeutic Index of 7-Chloro-2-phenylquinolin-4-ol and Standard-of-Care Anticancer Agents
For Immediate Release
This guide provides a comparative assessment of the therapeutic index of the investigational compound 7-Chloro-2-phenylquinolin-4-ol against established standard-of-care chemotherapeutic agents: cisplatin, paclitaxel, and doxorubicin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a quantitative and methodological framework for evaluation.
Disclaimer: Direct experimental data on the therapeutic index, efficacy (IC50), and toxicity (LD50) of this compound are not publicly available. The data presented for this compound are extrapolated from published studies on structurally similar 2-phenyl-4-quinolone and 7-chloro-4-thioalkylquinoline derivatives. These values should be considered estimations pending direct experimental verification.
Quantitative Data Summary
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety.
Therapeutic Index (TI) = Toxic Dose (LD50 or TD50) / Effective Dose (IC50 or ED50)
The following tables summarize the available efficacy and toxicity data for this compound (estimated) and the standard-of-care drugs in the context of non-small cell lung cancer (A549 cell line) and breast cancer (MCF-7 cell line).
Table 1: Comparative Efficacy (IC50, µM) in Cancer Cell Lines
| Compound | A549 (Non-Small Cell Lung Cancer) | MCF-7 (Breast Cancer) |
| This compound (Estimated) | 5.0 - 15.0[1][2] | 2.0 - 10.0[3][4] |
| Cisplatin | 3.5 - 20.71[5][6][7][8] | 0.65 - 10.0[9][10][11] |
| Paclitaxel | 0.011 - 1.92[12][13][14][15][16] | 0.019 - 3.5[2] |
| Doxorubicin | 0.0178 - >20[17][18][19][20][21] | 2.5 - 8.3[22] |
Table 2: Comparative Toxicity (LD50, mg/kg) in Mice
| Compound | Route of Administration | LD50 (mg/kg) |
| This compound (Estimated) | Not Available | Not Available |
| Cisplatin | Intraperitoneal | 10.8 - 15.3[19] |
| Paclitaxel | Intravenous | 7.53 - 12[23][24] |
| Doxorubicin | Intravenous | 12.5 - 17[25][26] |
Experimental Protocols
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[22][27][28][29]
-
Cell Plating: Adherent cancer cells (e.g., A549 or MCF-7) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., this compound) and standard drugs are serially diluted to a range of concentrations and added to the wells. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Determination of LD50 by Acute Oral Toxicity Study (OECD Guideline 423)
The median lethal dose (LD50) can be determined following the Acute Toxic Class Method as described in the OECD guidelines.[30][31][32][33]
-
Animal Model: Typically, female rats or mice are used. The animals are acclimatized to the laboratory conditions before the study.
-
Dosing: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The test substance is administered orally to a group of three animals.
-
Observation: The animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days.
-
Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the next step. If no mortality is observed, a higher dose is used in the next group of animals. If mortality occurs, a lower dose is tested.
-
LD50 Estimation: The LD50 is not calculated as a precise value but is determined to be within a certain dose range based on the observed mortalities at different dose levels.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential mechanism of action for quinoline derivatives and a generalized workflow for determining the therapeutic index.
Caption: Potential anticancer mechanisms of quinoline derivatives.[23][34][35][36][37]
Caption: Workflow for determining the therapeutic index.
References
- 1. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Abraxane, the Nanoparticle Formulation of Paclitaxel Can Induce Drug Resistance by Up-Regulation of P-gp | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmmj.org [bmmj.org]
- 20. tis.wu.ac.th [tis.wu.ac.th]
- 21. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 24. Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. MTT Assay and Determination of IC50 [bio-protocol.org]
- 29. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bemsreports.org [bemsreports.org]
- 31. researchgate.net [researchgate.net]
- 32. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 34. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
